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  • Product: 5-bromoquinoline-6-carbaldehyde
  • CAS: 2051588-04-4

Core Science & Biosynthesis

Foundational

5-Bromoquinoline-6-carbaldehyde: A Bifunctional Scaffold for Advanced Drug Discovery and Materials Science

Executive Summary In modern organic synthesis and drug discovery, the strategic selection of building blocks dictates the efficiency of downstream lead optimization. 5-Bromoquinoline-6-carbaldehyde (CAS: 2051588-04-4) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug discovery, the strategic selection of building blocks dictates the efficiency of downstream lead optimization. 5-Bromoquinoline-6-carbaldehyde (CAS: 2051588-04-4) has emerged as a highly privileged, bifunctional scaffold[1]. By featuring both an electrophilic bromide at the C5 position and a reactive carbaldehyde at the C6 position, this molecule enables orthogonal, divergent functionalization. This whitepaper provides an in-depth mechanistic guide to utilizing this compound, detailing its physicochemical profile, chemical reactivity, and validated experimental protocols for synthesizing advanced therapeutics and diagnostic probes.

Physicochemical Profiling

Understanding the fundamental properties of 5-bromoquinoline-6-carbaldehyde is critical for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations. The following table summarizes its core quantitative data[1][2][3].

PropertyValue
Chemical Name 5-bromoquinoline-6-carbaldehyde
CAS Registry Number 2051588-04-4[1]
Molecular Formula C10H6BrNO[2]
Molecular Weight 236.07 g/mol [3]
SMILES String C1=CC2=C(C=CC(=C2Br)C=O)N=C1[2]
GHS Hazard Classifications Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]

Mechanistic Causality in Chemical Reactivity

As application scientists, we do not merely execute reactions; we exploit the electronic landscape of the molecule. The value of 5-bromoquinoline-6-carbaldehyde lies in its orthogonal reactivity .

The C5 Bromine: Electrophilic Cross-Coupling

The bromine atom at the C5 position is electronically activated by the electron-withdrawing nature of the adjacent quinoline ring system. This makes it an excellent candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. However, the steric hindrance from the adjacent C6-carbaldehyde requires careful selection of ligands with a large bite angle (such as dppf) to facilitate the rate-limiting reductive elimination step.

The C6 Carbaldehyde: Nucleophilic Addition & Olefination

The C6 carbaldehyde is highly electrophilic and primed for Wittig olefinations, Knoevenagel condensations, and reductive aminations[5][6]. Because the C5-bromine is inert to standard nucleophilic attack under non-catalyzed conditions, the aldehyde can be functionalized first without compromising the halogen, allowing for a highly controlled, step-wise elaboration of the scaffold.

G A 5-bromoquinoline- 6-carbaldehyde B Pd-Catalyzed Cross-Coupling (C5) A->B Suzuki/Buchwald C Wittig / Reductive Amination (C6) A->C Olefination/Amination D 5-Aryl/Alkyl Derivatives B->D E 6-Styryl / 6-Aminomethyl Derivatives C->E F Advanced Drug Candidates (e.g., Kinase Inhibitors) D->F E->F

Divergent synthetic workflows utilizing the bifunctional 5-bromoquinoline-6-carbaldehyde scaffold.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

This protocol couples an arylboronic acid to the C5 position while preserving the C6 aldehyde[4].

  • Preparation: In a flame-dried Schlenk flask under argon, combine 5-bromoquinoline-6-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is selected as a mild base to activate the boronic acid into a reactive boronate complex without triggering a Cannizzaro-type disproportionation of the sensitive C6 aldehyde.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a large bite angle, accelerating reductive elimination and preventing catalyst poisoning by the basic quinoline nitrogen.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water.

    • Causality: Water is essential for the dissolution of the inorganic base and formation of the boronate, while dioxane provides optimal solubility for the organic quinoline scaffold.

  • Execution & Self-Validation: Heat to 90°C for 4 hours. Monitor via LC-MS. The reaction is deemed complete when the M+ peak at m/z 236 disappears. The preservation of the aldehyde peak in the IR spectrum (~1690 cm⁻¹) of the crude aliquot confirms orthogonal chemoselectivity.

Protocol B: Wittig Olefination at C6

This protocol extends the carbon framework at the C6 position to generate styrylquinoline derivatives, which are heavily utilized in diagnostic imaging[6].

  • Ylide Generation: In a dry flask under argon, suspend the alkyltriphenylphosphonium halide (1.2 equiv) in anhydrous THF. Add potassium tert-butoxide (t-BuOK, 1.2 equiv) at 0°C.

    • Causality:t-BuOK is a strong, sterically hindered, non-nucleophilic base that deprotonates the phosphonium salt to form the ylide without attacking the electrophilic C6 carbonyl.

  • Substrate Addition: Dropwise add a solution of 5-bromoquinoline-6-carbaldehyde (1.0 equiv) in THF.

  • Execution & Self-Validation: Stir at room temperature for 2 hours. The transition of the reaction mixture from a bright orange (ylide) to a pale yellow suspension indicates consumption of the ylide. ¹H-NMR of the crude product should reveal the complete disappearance of the aldehyde proton (~10.5 ppm) and the emergence of vinylic protons (6.5–7.5 ppm), confirming successful olefination[6].

Applications in Therapeutics and Diagnostics

Kinase Inhibitors in Oncology

The quinoline core is a privileged structure in medicinal chemistry, frequently utilized to target the ATP-binding pocket of receptor tyrosine kinases[7]. By functionalizing the C5 and C6 positions of 5-bromoquinoline-6-carbaldehyde, researchers can synthesize libraries of derivatives that probe the hinge region of kinases (such as CK2), leading to potent inhibitors that block downstream phosphorylation and induce apoptosis in malignant cells[7].

G A Quinoline-Based Ligand B Receptor Tyrosine Kinase (ATP Binding Pocket) A->B Competitive Binding C Inhibition of Phosphorylation B->C Prevents ATP Entry D Downstream Signaling Blocked C->D

Mechanism of action for quinoline-derived kinase inhibitors blocking ATP binding.
Fluorescent Probes for Amyloid-β (Aβ) Plaques

Through the Wittig olefination described in Protocol B, the C6 carbaldehyde can be converted into an (E)-6-styrylquinoline derivative. These highly conjugated systems exhibit excellent fluorescent properties and high binding affinities to Aβ₁₋₄₂ aggregates, making them invaluable as SPECT tracers and fluorescent probes for imaging β-amyloid plaques in Alzheimer's disease research[6].

Antituberculosis Agents

Quinoline carbaldehydes are also critical intermediates in the synthesis of mefloquine analogues. Modifying the linker region via the C6 aldehyde has been shown to drastically improve the metabolic stability and in vitro activity of these compounds against Mycobacterium tuberculosis[5].

Safety, Handling, and Regulatory Compliance

As a halogenated aromatic aldehyde, 5-bromoquinoline-6-carbaldehyde must be handled with strict adherence to EHS protocols. According to GHS classifications, it is categorized under Acute Tox. 4 (harmful if swallowed, in contact with skin, or inhaled) and STOT SE 3 (may cause respiratory irritation and drowsiness)[1].

Handling Directives:

  • Always manipulate the compound within a certified Class II fume hood.

  • Utilize nitrile gloves (minimum 0.11 mm thickness) and protective eyewear (Eye Irrit. 2A)[1].

  • Store under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent auto-oxidation of the carbaldehyde group to the corresponding carboxylic acid.

References

  • NextSDS. "5-bromoquinoline-6-carbaldehyde — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • PubChemLite. "5-bromoquinoline-6-carbaldehyde (C10H6BrNO)." Luxembourg Centre for Systems Biomedicine. Available at:[Link]

  • Namiki Shoji. "Building Blocks Catalogue - 5-bromoquinoline-6-carbaldehyde." Namiki Shoji Co., Ltd. Available at: [Link]

  • Journal of Medicinal Chemistry. "From Serendipity to Rational Antituberculosis Drug Discovery of Mefloquine-Isoxazole Carboxylic Acid Esters." ACS Publications. Available at: [Link]

  • Molecules. "(E)-5-Styryl-1H-indole and (E)-6-Styrylquinoline Derivatives Serve as Probes for β-Amyloid Plaques." MDPI. Available at:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Taylor & Francis. Available at: [Link]

  • The Journal of Organic Chemistry. "Rhodium(III)-Catalyzed Direct Coupling of Quinoline-8-Carbaldehydes with (Het)Arylboronic Acids for the Synthesis of 8-Aryloylquinolines." ACS Publications. Available at:[Link]

Sources

Exploratory

Mass Spectrometry and Physicochemical Characterization of 5-Bromoquinoline-6-Carbaldehyde: A Technical Guide

Executive Summary In modern medicinal chemistry and drug development, bifunctional heterocycles serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 5-Bromoquinoline-6-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, bifunctional heterocycles serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 5-Bromoquinoline-6-carbaldehyde is a highly versatile scaffold, offering a quinoline core for biological targeting, a halogen handle for palladium-catalyzed cross-coupling, and a formyl group for condensation reactions. This whitepaper provides an in-depth technical analysis of its molecular weight, exact monoisotopic mass, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to confirm its structural identity during synthetic workflows.

Structural Significance and Chemical Identity

The strategic placement of functional groups on the quinoline ring dictates the molecule's synthetic utility. The bromine atom at the C5 position acts as an electrophilic site for Suzuki-Miyaura or Negishi cross-coupling reactions[1][2], while the C6 carbaldehyde enables reductive aminations and Knoevenagel condensations[3].

Accurate mass tracking of this intermediate is paramount. The compound is officially registered under CAS Number 2051588-04-4 [4], and distinguishing between its average molecular weight and exact monoisotopic mass is the first step in rigorous analytical validation.

Quantitative Mass Properties

In mass spectrometry, the distinction between molecular weight (calculated using the weighted average of all natural isotopes) and exact mass (calculated using the mass of the most abundant isotope of each element) is critical for high-resolution analysis.

For 5-bromoquinoline-6-carbaldehyde (C₁₀H₆BrNO), the presence of bromine introduces a distinct isotopic signature. Bromine exists naturally as two stable isotopes: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). This near 1:1 ratio produces a characteristic "doublet" in the mass spectrum separated by approximately 2 Da, which serves as an internal structural confirmation.

Table 1: Physicochemical and Mass Properties

PropertyValue
CAS Number 2051588-04-4[4]
Chemical Formula C₁₀H₆BrNO[5]
Molecular Weight (Average) 236.068 g/mol
Monoisotopic Exact Mass (Neutral) 234.96329 Da[5]
Exact Mass [M(⁷⁹Br)+H]⁺ 235.9706 Da
Exact Mass [M(⁸¹Br)+H]⁺ 237.9685 Da
Isotopic Abundance Ratio ~50.7% (⁷⁹Br) : ~49.3% (⁸¹Br)

Self-Validating HRMS Protocol

To definitively confirm the identity of 5-bromoquinoline-6-carbaldehyde, scientists must employ High-Resolution Mass Spectrometry (HRMS) such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS. The following protocol is designed as a self-validating system, ensuring that instrument drift or isobaric interferences do not compromise the data.

Step-by-Step Methodology
  • Sample Preparation & Ionization Optimization:

    • Action: Dissolve 1 mg of the compound in 1 mL of HPLC-grade acetonitrile. Dilute 10 µL of this stock into 990 µL of a 50:50 (v/v) Acetonitrile/Water mixture containing 0.1% Formic Acid.

    • Causality: The quinoline nitrogen is highly basic. The addition of 0.1% formic acid ensures complete protonation to the [M+H]⁺ species, maximizing ionization efficiency and signal-to-noise ratio in positive ESI mode.

  • Instrument Calibration (Lock Mass):

    • Action: Co-infuse an internal calibrant (e.g., Leucine Enkephalin, exact mass[M+H]⁺ = 556.2766 Da) during the run.

    • Causality: Internal calibration continuously corrects for time-of-flight drift. This guarantees that the mass accuracy remains below the stringent 5 ppm error threshold required for publication-quality validation.

  • Sample Introduction:

    • Action: Introduce the sample via direct infusion at a low flow rate of 5 µL/min. Set the source desolvation temperature to 250°C.

    • Causality: A low flow rate prevents ion suppression and ensures a stable Taylor cone. Capping the temperature at 250°C provides optimal desolvation while preventing the thermal degradation of the reactive carbaldehyde group.

  • Data Acquisition & Isotopic Validation:

    • Action: Acquire data in the m/z 100–500 range. Extract the exact mass peaks at m/z 235.9706 and m/z 237.9685.

    • Causality: Validating the ~1:1 intensity ratio of these two peaks confirms the presence of exactly one bromine atom. If the ratio deviates significantly, it immediately flags the presence of an isobaric impurity or an over-brominated byproduct, validating the integrity of the sample.

G cluster_0 HRMS Validation Workflow N1 1. Sample Preparation [M+H]+ Optimization N2 2. ESI-TOF / Orbitrap Ionization & Acquisition N1->N2 Direct Infusion N3 3. Isotopic Pattern Matching 79Br / 81Br (1:1 Ratio) N2->N3 Mass Spectrum N4 4. Exact Mass Validation Target: 235.9706 Da [M+H]+ N3->N4 Error < 5 ppm

Caption: HRMS validation workflow for 5-bromoquinoline-6-carbaldehyde exact mass determination.

Mass Shift Tracking in Cross-Coupling Reactions

In drug development, 5-bromoquinoline-6-carbaldehyde is rarely the final product; it is a stepping stone. During palladium-catalyzed Suzuki-Miyaura cross-coupling[2], the bromine atom is replaced by an aryl or alkyl group.

Analytical scientists track the progress of this reaction by monitoring the mass shift . The successful coupling is indicated by two simultaneous events in the mass spectrometer:

  • Disappearance of the Isotopic Doublet: The characteristic 1:1 doublet at m/z 235.97 / 237.97 vanishes as the bromine atom is eliminated.

  • Appearance of the Product Mass: A new singlet peak appears corresponding to the exact mass of the coupled product. For example, coupling with phenylboronic acid (loss of Br, addition of C₆H₅) results in a net mass shift of -78.918 (Br) + 77.039 (Ph) = -1.879 Da, yielding a new exact mass peak at m/z 234.0913 [M+H]⁺.

By grounding synthetic workflows in exact mass tracking, researchers ensure high-fidelity monitoring of reaction kinetics and byproduct formation, ultimately accelerating the drug discovery pipeline.

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Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Bromoquinoline-6-carbaldehyde in Organic Solvents

Introduction Within the landscape of medicinal chemistry and materials science, quinoline derivatives stand out as a critical class of heterocyclic compounds. Their rigid structure and capacity for functionalization make...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Within the landscape of medicinal chemistry and materials science, quinoline derivatives stand out as a critical class of heterocyclic compounds. Their rigid structure and capacity for functionalization make them privileged scaffolds in drug discovery, with applications ranging from anticancer to antimalarial agents.[1][2][3] 5-Bromoquinoline-6-carbaldehyde, a specific derivative, presents itself as a versatile synthetic intermediate. The presence of a bromine atom and an aldehyde group offers two distinct and reactive sites for further molecular elaboration, such as Suzuki-Miyaura couplings or reductive aminations.[4]

The practical utility of any chemical compound in a laboratory or industrial setting is fundamentally governed by its solubility. For 5-bromoquinoline-6-carbaldehyde, its solubility profile dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like crystallization, and is a critical parameter in formulation development for biological screening.[5] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 5-bromoquinoline-6-carbaldehyde, offering researchers, scientists, and drug development professionals a foundational understanding and actionable protocols.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. Understanding these characteristics provides a basis for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO[6]
Molecular Weight 236.06 g/mol [7]
Appearance Pale-yellow to Yellow-brown Solid[8]
Predicted XlogP 2.3[6]
Monoisotopic Mass 234.96329 Da[6]

The predicted XlogP value of 2.3 suggests that 5-bromoquinoline-6-carbaldehyde has a moderate degree of lipophilicity, indicating it is more likely to dissolve in organic solvents than in water. The solid nature of the compound at room temperature necessitates an understanding of the energy required to overcome its crystal lattice forces during dissolution.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a complex process governed by intermolecular forces. The long-standing principle of "like dissolves like" serves as a useful, albeit simplified, starting point for predicting solubility.[9] This principle suggests that substances with similar polarities are more likely to be miscible. A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP) dissect the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[10][11]

Each solvent and solute can be described by a point in three-dimensional "Hansen space." The principle posits that the smaller the distance between a solute and a solvent in this space, the higher the likelihood of dissolution.[10][12] For a given solute, a "solubility sphere" can be defined with a specific radius (R₀). Solvents that fall within this sphere are predicted to be good solvents for that solute.[13]

Experimental Determination of Solubility

While theoretical models provide valuable predictions, empirical determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a robust and widely recognized technique for measuring the thermodynamic solubility of a compound.[14][15][16]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol details the steps to determine the solubility of 5-bromoquinoline-6-carbaldehyde in a chosen organic solvent.

1. Preparation:

  • Ensure the 5-bromoquinoline-6-carbaldehyde is a finely ground powder to maximize surface area.
  • Select a range of organic solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide).
  • Prepare a series of standard solutions of the compound in each solvent to generate a calibration curve for quantification.

2. Equilibration:

  • Add an excess amount of the solid compound to a sealed vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[17]
  • Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
  • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[16][17] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[16]

3. Sample Preparation and Analysis:

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  • Carefully withdraw a clear aliquot of the supernatant. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).[14]
  • Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
  • Quantify the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

4. Calculation:

  • Using the calibration curve, determine the concentration of the diluted sample.
  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.
  • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Processing cluster_analysis 4. Analysis & Calculation prep1 Weigh excess 5-bromoquinoline-6-carbaldehyde prep2 Add known volume of organic solvent prep1->prep2 into sealed vial equil1 Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 sample1 Cease agitation, allow solid to settle equil1->sample1 sample2 Centrifuge or Filter to separate solid sample1->sample2 sample3 Withdraw clear supernatant sample2->sample3 sample4 Dilute aliquot to known volume sample3->sample4 analysis1 Quantify concentration (UV-Vis or HPLC) sample4->analysis1 analysis2 Calculate solubility (e.g., mg/mL) analysis1->analysis2 using calibration curve and dilution factor G cluster_solvents compound 5-Bromoquinoline-6-carbaldehyde Quinoline Ring (Aromatic, Moderately Nonpolar) Aldehyde Group (Polar, H-bond acceptor) nonpolar_aromatic Nonpolar Aromatic (e.g., Toluene) High Solubility compound:f0->nonpolar_aromatic π-π Stacking polar_aprotic Polar Aprotic (e.g., Acetone) High Solubility compound:f1->polar_aprotic Dipole-Dipole polar_protic Polar Protic (e.g., Ethanol) Moderate/High Solubility compound:f1->polar_protic H-Bonding nonpolar_aliphatic Nonpolar Aliphatic (e.g., Hexane) Low Solubility compound->nonpolar_aliphatic Weak van der Waals forces

Structure-solubility relationship.

Conclusion

Understanding the solubility profile of 5-bromoquinoline-6-carbaldehyde is essential for its effective use as a synthetic intermediate in research and development. This guide has provided a theoretical foundation based on established principles like Hansen Solubility Parameters and a detailed, practical protocol for its experimental determination via the shake-flask method. By leveraging both predictive models and empirical data, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development timelines. The presented frameworks offer a robust starting point for any scientist working with this or structurally similar compounds.

References

  • Hansen, C. M. (1967). Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Taylor & Francis Online. [Link]

  • Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6066-6080. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

  • Adekoya, J. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22695-22716. [Link]

  • Van den Rul, H., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal, 26(49), 11210-11218. [Link]

  • Hughes, C. E., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 63(15), 4646-4667. [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 937. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Pérez-González, M. Z., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 11(10), 2038. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Kinam Park's Lab, Purdue University. [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-189. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Quora. [Link]

  • Unknown. (n.d.). Solubility test for Organic Compounds. Scribd. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Scribd. [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromoquinoline-8-carboxaldehyde. PubChem. [Link]

  • NextSDS. (n.d.). 5-bromoquinoline-6-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • PubChemLite. (n.d.). 5-bromoquinoline-6-carbaldehyde (C10H6BrNO). PubChemLite. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and UV-Vis Spectra of 5-Bromoquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the electronic properties and UV-Visible (UV-Vis) spectroscopic characteristics of 5-bromoquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic properties and UV-Visible (UV-Vis) spectroscopic characteristics of 5-bromoquinoline-6-carbaldehyde. By integrating theoretical principles with established experimental protocols, this document serves as a valuable resource for professionals engaged in the research and development of quinoline-based compounds for pharmaceutical and materials science applications.

Executive Summary

5-Bromoquinoline-6-carbaldehyde is a substituted quinoline derivative of significant interest due to the combined electronic influence of the electron-withdrawing bromine atom and the carbonyl group on the aromatic quinoline core. These substitutions are known to modulate the electronic structure, and consequently, the photophysical properties of the molecule, which are critical for applications in medicinal chemistry and materials science.[1][2] This guide elucidates the theoretical framework for understanding these properties through computational chemistry and provides a detailed methodology for their experimental validation using UV-Vis spectroscopy.

Theoretical Framework: Unveiling the Electronic Landscape

The electronic properties of 5-bromoquinoline-6-carbaldehyde are primarily governed by the distribution of electrons within its molecular orbitals. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling and predicting these properties.[1][3]

The Quinoline Core and Substituent Effects

The quinoline ring system is an aromatic heterocycle with a rich electronic structure.[4] The introduction of a bromine atom at the 5-position and a carbaldehyde (aldehyde) group at the 6-position significantly perturbs this electronic environment.

  • Bromine (at C5): As a halogen, bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in resonance, exhibiting a deactivating and ortho-, para-directing effect in electrophilic aromatic substitution. Its presence is expected to lower the energy of the molecular orbitals.[2]

  • Carbaldehyde (at C6): The aldehyde group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the resonance stabilization of the conjugate base. This group will significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in determining the electronic and optical properties of a molecule.[3] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's reactivity and the wavelength of maximum absorption (λmax) in its UV-Vis spectrum.[3][5]

For 5-bromoquinoline-6-carbaldehyde, the HOMO is anticipated to be localized primarily on the electron-rich quinoline ring, while the LUMO is expected to have significant contributions from the electron-deficient carbaldehyde group. This spatial separation of the HOMO and LUMO is indicative of a molecule with potential for intramolecular charge transfer upon photoexcitation.

Computational Protocol for Electronic Structure Calculation

A standard protocol for the theoretical investigation of quinoline derivatives involves the use of DFT calculations.[1]

Step-by-Step Computational Workflow:

  • Molecule Building: Construct the 3D structure of 5-bromoquinoline-6-carbaldehyde using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).[6][7][8]

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: From the optimized structure, various electronic properties can be calculated, including:

    • HOMO and LUMO energies and their spatial distribution.

    • The HOMO-LUMO energy gap.

    • Molecular electrostatic potential (MEP) to visualize the charge distribution.[6]

    • Dipole moment.

Table 1: Predicted Electronic Properties of 5-Bromoquinoline-6-carbaldehyde (Illustrative Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability.
LUMO Energy-2.5 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.0 eVCorrelates with chemical reactivity and UV-Vis absorption.
Dipole Moment3.5 DIndicates the overall polarity of the molecule.

Note: The values in this table are illustrative and would need to be calculated using the described computational protocol.

Experimental Analysis: UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule.[9][10] The absorption of UV or visible light promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO).

Principles of UV-Vis Absorption in Quinoline Derivatives

The UV-Vis spectrum of a quinoline derivative is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

  • π → π* Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are characteristic of the aromatic system.

  • n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (e.g., from the nitrogen atom or the oxygen of the carbonyl group) to an antibonding π* orbital.

The presence of the bromine and carbaldehyde substituents is expected to cause a bathochromic shift (red shift) in the absorption maxima compared to unsubstituted quinoline, indicating a smaller HOMO-LUMO gap.[10]

Experimental Protocol for UV-Vis Spectral Acquisition

Materials and Equipment:

  • 5-Bromoquinoline-6-carbaldehyde

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow:

  • Solution Preparation:

    • Prepare a stock solution of 5-bromoquinoline-6-carbaldehyde of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the spectrophotometer and record the baseline.

  • Sample Measurement:

    • Rinse a quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) for each absorption band, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Correlation of Theoretical and Experimental Data

A key aspect of this technical guide is the synergy between theoretical predictions and experimental observations. The computationally determined HOMO-LUMO gap can be correlated with the experimentally measured λmax. A smaller calculated energy gap should correspond to a longer wavelength of maximum absorption in the UV-Vis spectrum. Discrepancies between the theoretical and experimental data can often be attributed to solvent effects, which can be modeled in more advanced computational calculations.

Visualizations

Molecular Structure

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-bromoquinoline- 6-carbaldehyde prep2 Dissolve in spectroscopic -grade solvent prep1->prep2 prep3 Prepare serial dilutions of known concentrations prep2->prep3 acq3 Measure absorbance of samples prep3->acq3 acq1 Set up UV-Vis spectrophotometer acq2 Run solvent blank acq1->acq2 acq2->acq3 an1 Identify λmax acq3->an1 an2 Calculate molar absorptivity (ε) an1->an2

Caption: Workflow for UV-Vis spectral analysis.

Conclusion

This technical guide has outlined the key electronic properties of 5-bromoquinoline-6-carbaldehyde from both a theoretical and experimental perspective. The interplay of the electron-withdrawing bromine and carbaldehyde substituents on the quinoline core creates a molecule with distinct electronic and photophysical characteristics. The provided protocols for computational modeling and UV-Vis spectroscopy serve as a robust framework for researchers to investigate this and related quinoline derivatives, facilitating their development in various scientific and industrial applications.

References

  • A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines - Benchchem. (n.d.).
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - PMC. (n.d.).
  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations - CNR-IRIS. (n.d.).
  • Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical insights into the photophysical characteristics | Request PDF - ResearchGate. (2025, August 8).
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. (n.d.).
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. (2004, June 18).
  • Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori. (2025, December 26).
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. (2024, March 15).
  • First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives - PMC. (2020, June 10).
  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds - PMC. (2021, May 7).

Sources

Exploratory

Thermodynamic Stability and Synthetic Dynamics of 5-Bromoquinoline-6-carbaldehyde: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery and materials science, halogenated quinoline carbaldehydes serve as critical, highly functionalized scaffolds. Specifically, 5-bromoquinoline-6-carbaldehyde (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, halogenated quinoline carbaldehydes serve as critical, highly functionalized scaffolds. Specifically, 5-bromoquinoline-6-carbaldehyde (CAS: 2051588-04-4) [1] presents a unique structural paradigm. The proximity of the bromine atom at the C5 position and the carbaldehyde group at the C6 position introduces complex steric and electronic effects that dictate the molecule's thermodynamic stability, reactivity, and degradation kinetics.

This whitepaper provides an in-depth analysis of the thermodynamic profile of 5-bromoquinoline-6-carbaldehyde, detailing the causality behind its structural stability, and outlines field-validated, self-consistent experimental protocols for its synthesis and handling.

Thermodynamic Stability Profile

Electronic Effects and Orbital Stabilization

The thermodynamic stability of 5-bromoquinoline-6-carbaldehyde is governed by a "push-pull" electronic dynamic across the conjugated quinoline π -system.

  • Inductive vs. Resonance Effects: The C5 bromine atom exerts a strong inductive electron-withdrawing effect (-I) through the σ -bond framework, while simultaneously acting as a weak π -electron donor (+R) via its lone pairs.

  • Orbital Energy Modulation: The C6 carbaldehyde is a potent electron-withdrawing group (-I, -R). The synergistic interaction between the halogen and the formyl group facilitates extended electron delocalization. This delocalization lowers the energy of the π

    • anti-bonding orbital and decreases the σ
    • character of the C-Br bond, significantly increasing the overall thermodynamic stability of the system[2].
Gibbs Free Energy and Redox Potential

Computational and thermodynamic studies on highly substituted bromoquinolines indicate that their formation is highly exergonic. For structurally analogous brominated quinolines, the change in Gibbs free energy ( ΔG ) for formation at 298.15 K is approximately -824 kJ/mol, indicating that the assembled aromatic system is deeply situated in a thermodynamic minimum[3].

Electrochemical evaluations of quinoline-carbaldehydes reveal a strong correlation between substituent electronic properties and redox potentials. The electron-withdrawing nature of the C5-bromo and C6-formyl groups shifts the reduction potential positively, making the molecule more resistant to spontaneous auto-oxidation compared to its unhalogenated counterparts[4].

G A 5-Bromoquinoline-6-carbaldehyde B C5 Bromine Substitution (Inductive Electron Withdrawal) A->B C C6 Carbaldehyde Group (Resonance Electron Withdrawal) A->C D Quinoline Core (π-Electron Delocalization) A->D E Thermodynamic Stability (Lowered π* Orbital Energy) B->E C->E D->E

Caption: Electronic effects driving the thermodynamic stability of 5-bromoquinoline-6-carbaldehyde.

Causality in Experimental Choices: Synthesis & Isolation

To synthesize quinoline-carbaldehydes, researchers rely heavily on Electrophilic Aromatic Substitution ( SE​Ar ) mechanisms. The Vilsmeier-Haack formylation is the preferred route for introducing a formyl group to a brominated quinoline precursor due to its strict thermodynamic predictability[4].

Mechanistic Causality
  • Reagent Selection (POCl 3​

    • DMF): The reaction between phosphorus oxychloride and dimethylformamide generates the Vilsmeier chloroiminium ion. This electrophile is mild enough to prevent over-reaction but reactive enough to attack the deactivated bromoquinoline ring.
  • Thermal Activation: The C6 position is sterically hindered by the adjacent C5 bromine. Therefore, the reaction requires extended thermal energy (refluxing for 16 hours) to overcome the high kinetic activation barrier ( Ea​ ), driving the equilibrium toward the thermodynamically favored C6-formylated product[4].

  • pH-Controlled Quenching: The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. Quenching with Na 2​ CO 3​ to a precise pH of 6–7 is critical. Over-basification triggers the Cannizzaro disproportionation reaction (destroying the aldehyde), while under-neutralization leaves the quinoline nitrogen protonated, preventing the precipitation of the free base[4].

Workflow Start Starting Material: 5-Bromoquinoline Step1 Vilsmeier-Haack Reagent (POCl3 + DMF, 0°C) Start->Step1 Intermediate Electrophilic Aromatic Substitution (Kinetic Intermediate) Step1->Intermediate SEAr Mechanism Step2 Hydrolysis & Neutralization (Na2CO3, pH 6-7) Intermediate->Step2 H2O / Base Product Thermodynamically Stable Product: 5-Bromoquinoline-6-carbaldehyde Step2->Product Spontaneous

Caption: Vilsmeier-Haack synthetic workflow highlighting thermodynamic control.

Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the synthesis of 5-bromoquinoline-6-carbaldehyde via Vilsmeier-Haack formylation, adapted from standardized quinoline derivatization protocols[4].

Step 1: Electrophile Generation

  • Purge a flame-dried round-bottom flask with inert gas (Argon/N 2​ ).

  • Add 6.5 mL of anhydrous chloroform and 0.8 mL (32.0 mmol) of anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures prevent the premature thermal degradation of the highly reactive chloroiminium intermediate.

  • Add 3.2 mL (4.0 mmol) of POCl 3​ dropwise over 15 minutes. Stir at 0 °C for 1 hour.

Step 2: Substrate Addition and Formylation 5. Introduce 8.0 mmol of 5-bromoquinoline to the reaction mixture. 6. Remove the ice bath and bring the reaction to a gentle reflux (approx. 60-65 °C) for 16 hours. Causality: Extended reflux provides the thermodynamic push required to overcome steric hindrance at the C6 position.

Step 3: Hydrolysis and Isolation 7. Cool the reaction to room temperature and quench by pouring over 20 g of crushed ice. 8. Slowly add a 10% aqueous solution of Na 2​ CO 3​ until the aqueous layer reaches pH 6–7. 9. Separate the organic (chloroform) layer. Extract the aqueous layer twice with 10 mL of chloroform. 10. Combine organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the thermodynamically stable product.

Quantitative Data Presentation

Table 1: Physicochemical and Thermodynamic Properties
PropertyValue / DescriptionReference
Chemical Name 5-bromoquinoline-6-carbaldehyde[1][5]
CAS Number 2051588-04-4[1]
Molecular Formula C 10​ H 6​ BrNO[5]
Molecular Weight 236.07 g/mol [5]
Thermodynamic Stability ( ΔG ) Highly Exergonic (Spontaneous formation)[3]
Storage Temperature 2-8 °C (Inert atmosphere)
Hazard Classifications Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]
Table 2: Comparative Synthetic Routes for Bromoquinolines
Synthesis RouteStarting MaterialKey ReagentsReaction ConditionsTypical Yields
Vilsmeier-Haack BromoquinolinePOCl 3​ , DMF0 °C to RefluxModerate to High
Sandmeyer Reaction AminoquinolineHBr, NaNO 2​ , CuBr0 °C to 75 °C~61%[6][7]
Direct Bromination QuinolineNBS, H 2​ SO 4​ -25 °C to -18 °C~47-49%[6]

Degradation Kinetics and Storage Guidelines

While the quinoline ring is thermodynamically robust, the C6-carbaldehyde group introduces a kinetic vulnerability to oxidation. Exposure to atmospheric oxygen can lead to the auto-oxidation of the aldehyde into 5-bromoquinoline-6-carboxylic acid. Furthermore, halogenated aromatics are susceptible to photolytic degradation (homolytic cleavage of the C-Br bond) under UV exposure.

Storage Protocol: To maintain thermodynamic stability and prevent kinetic degradation, 5-bromoquinoline-6-carbaldehyde must be stored as a solid under an inert atmosphere (Argon or Nitrogen), strictly protected from light, and maintained at 2-8 °C.

References

  • PubChemLite - 5-bromoquinoline-6-carbaldehyde (C10H6BrNO). uni.lu.
  • 5-bromoquinoline-6-carbaldehyde — Chemical Substance Information. NextSDS.
  • Comparative analysis of different synthesis routes for 5-bromoquinoline. Benchchem.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
  • 5-Bromoquinoline synthesis. ChemicalBook.
  • 5-Bromoquinoline-8-carbaldehyde | 885267-41-4. Sigma-Aldrich.
  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ResearchGate.
  • Quinoline-Derived Two-Photon-Sensitive Octupolar Probes. d-nb.info.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-bromoquinoline-6-carbaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromoquinoline-6-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinoline-6-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in numerous biologically active molecules, and the presence of both a bromine atom and a carbaldehyde group provides two distinct, reactive handles for further chemical elaboration. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the aldehyde group is a versatile precursor for reductive aminations, Wittig reactions, and condensations. This guide provides a comprehensive, field-proven, three-stage synthetic pathway, commencing with the construction of the 6-methylquinoline core, followed by regioselective bromination, and concluding with a selective oxidation to yield the target aldehyde.

Strategic Overview of the Synthesis

The synthesis of 5-bromoquinoline-6-carbaldehyde is not readily achieved through direct functionalization due to challenges in controlling regioselectivity. A more robust and reliable approach is a linear three-stage synthesis that builds the molecule with the desired substitution pattern in a controlled manner.

  • Stage 1: Quinoline Core Synthesis via Skraup Reaction. The foundational 6-methylquinoline scaffold is constructed from p-toluidine using the classic Skraup synthesis. This reaction is a robust, albeit highly exothermic, method for creating the quinoline ring system.

  • Stage 2: Regioselective C-5 Bromination. The 6-methylquinoline intermediate is then subjected to electrophilic aromatic substitution. Under strongly acidic conditions, the quinoline nitrogen is protonated, deactivating the pyridine ring and directing the incoming electrophile (Br+) to the C-5 and C-8 positions of the carbocyclic ring. The C-6 methyl group sterically hinders the C-7 position and electronically favors substitution at the C-5 position.

  • Stage 3: Selective Oxidation of the Methyl Group. The final step involves the selective oxidation of the benzylic methyl group of 5-bromo-6-methylquinoline to the corresponding carbaldehyde. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, known for its efficacy in oxidizing activated methyl groups on heteroaromatic systems.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Bromination cluster_2 Stage 3: Oxidation p_toluidine p-Toluidine skraup Skraup Reaction (H₂SO₄, Oxidant) p_toluidine->skraup glycerol Glycerol glycerol->skraup methylquinoline 6-Methylquinoline skraup->methylquinoline bromination Electrophilic Bromination (NBS, H₂SO₄) methylquinoline->bromination bromo_methylquinoline 5-Bromo-6-methylquinoline bromination->bromo_methylquinoline oxidation Selenium Dioxide Oxidation (SeO₂) bromo_methylquinoline->oxidation final_product 5-Bromoquinoline-6-carbaldehyde oxidation->final_product

Caption: Overall three-stage synthetic workflow.

Part 1: Synthesis of 6-Methylquinoline (Skraup Reaction)

Principle and Mechanism

The Skraup synthesis is a cyclization reaction that produces quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline (p-toluidine) then undergoes a Michael (1,4-conjugate) addition to acrolein. The resulting intermediate is cyclized under the strongly acidic conditions, followed by dehydration and finally oxidation to yield the aromatic quinoline ring.[1][2]

Experimental Protocol
  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (100 mL, ~1.84 mol) to glycerol (120 g, ~1.3 mol) while cooling in an ice-water bath.

  • Addition of Reactants: To the cooled mixture, slowly add p-toluidine (53.5 g, 0.5 mol). Add a small amount of ferrous sulfate heptahydrate (~1 g) as a moderator.

  • Initiation of Reaction: Gently heat the mixture in a sand bath within a fume hood. The reaction is highly exothermic and will become vigorous. Be prepared to remove the heat source to control the reaction rate.

  • Addition of Oxidant: Once the initial vigorous reaction subsides, add an oxidizing agent such as arsenic pentoxide (60 g) or nitrobenzene (40 mL) in portions through the dropping funnel over 1-2 hours. Maintain a gentle reflux throughout the addition.

  • Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for an additional 3-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Allow the mixture to cool to room temperature. Cautiously pour the thick, dark mixture into 2 L of cold water.

  • Neutralization and Extraction: Cool the diluted solution in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution until strongly alkaline (pH > 10). Caution: This neutralization is highly exothermic.

  • Isolation: The 6-methylquinoline will separate as a dark oil. Set up a steam distillation apparatus and distill the mixture to isolate the product. Extract the distillate with dichloromethane (3 x 200 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 6-methylquinoline (typical yield: ~70%).[3]

Part 2: Synthesis of 5-Bromo-6-methylquinoline

Principle and Mechanism

This step involves the regioselective electrophilic aromatic bromination of the 6-methylquinoline synthesized in Part 1. The reaction is performed in strong acid (H₂SO₄), which protonates the quinoline nitrogen. This deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, substitution occurs on the carbocyclic (benzene) ring. The C-6 methyl group is an ortho-, para-director, activating the C-5 and C-7 positions. The C-5 position is electronically and sterically favored, leading to the desired 5-bromo isomer as the major product. N-Bromosuccinimide (NBS) is used as the bromine source.[4][5]

Experimental Protocol
  • Reaction Setup: In a 500-mL flask equipped with a magnetic stirrer and protected from light, cool concentrated sulfuric acid (150 mL) to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly and carefully add 6-methylquinoline (14.3 g, 0.1 mol) to the cold sulfuric acid with continuous stirring.

  • Brominating Agent Addition: Once the substrate is fully dissolved, add N-Bromosuccinimide (NBS) (19.6 g, 0.11 mol, 1.1 equivalents) portion-wise to the cold solution. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: Continue stirring the reaction mixture at 5-10 °C for 18-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Cool the beaker in an ice bath and slowly basify the acidic solution by adding a 25% aqueous sodium hydroxide solution until the pH is approximately 9-10. A precipitate will form.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 200 mL).

  • Purification: Combine the organic layers, wash with water (100 mL) and then brine (100 mL). Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield 5-bromo-6-methylquinoline.[6]

Part 3: Synthesis of 5-Bromoquinoline-6-carbaldehyde

Principle and Mechanism

The final stage is the oxidation of the activated methyl group of 5-bromo-6-methylquinoline to a carbaldehyde using selenium dioxide (SeO₂). This transformation, often referred to as a Riley oxidation, is highly effective for methyl groups in the α- or γ-position to the nitrogen in N-heterocycles. The reaction proceeds through an initial ene reaction between the methyl group's tautomeric form and SeO₂, followed by a[3][7]-sigmatropic rearrangement to form a selenium(II) intermediate. This intermediate then eliminates water and elemental selenium (Se⁰) to yield the aldehyde.[8]

G cluster_mech Selenium Dioxide Oxidation Mechanism start 5-Bromo-6-methylquinoline ene_ts Ene Reaction (Tautomer + SeO₂) start->ene_ts + SeO₂ seleninic_acid Allylic Seleninic Acid Intermediate ene_ts->seleninic_acid rearrangement_ts [2,3]-Sigmatropic Rearrangement seleninic_acid->rearrangement_ts se_ester Selenium(II) Ester rearrangement_ts->se_ester hydrolysis Elimination of H₂O and Se⁰ se_ester->hydrolysis product 5-Bromoquinoline-6-carbaldehyde hydrolysis->product - Se⁰ - H₂O

Caption: Mechanism of the Selenium Dioxide Oxidation.

Experimental Protocol
  • Safety First: EXTREME CAUTION. Selenium compounds are highly toxic and teratogenic. This entire procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves.

  • Reaction Setup: To a 250-mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add selenium dioxide (SeO₂) (6.65 g, 0.06 mol, 1.2 equivalents) and 1,4-dioxane (100 mL).

  • Addition of Substrate: Heat the mixture to reflux to dissolve the SeO₂. To the boiling solution, add a solution of 5-bromo-6-methylquinoline (11.1 g, 0.05 mol) in 1,4-dioxane (25 mL).

  • Reaction: Maintain the mixture at reflux. A black precipitate of elemental selenium will begin to form. Monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the precipitated black selenium. Wash the filter cake with hot dioxane.

  • Solvent Removal: Combine the filtrate and washings, and remove the dioxane under reduced pressure using a rotary evaporator.

  • Purification: The residue contains the crude aldehyde. Dissolve the residue in dichloromethane (150 mL) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any acidic byproducts (e.g., selenious acid).

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-bromoquinoline-6-carbaldehyde as a solid.

Materials and Quantitative Data

Compound NameRoleCAS NumberMol. Weight ( g/mol )Molar Eq.Quantity (per 0.05 mol product)
p-ToluidineStarting Material106-49-0107.151.053.5 g (0.5 mol)
GlycerolReagent56-81-592.09~2.6120 g (1.3 mol)
Sulfuric Acid (conc.)Catalyst/Solvent7664-93-998.08-~250 mL
Arsenic Pentoxide / NitrobenzeneOxidizing Agent1303-28-2 / 98-95-3229.84 / 123.11-60 g / 40 mL*
6-MethylquinolineIntermediate91-62-3143.191.014.3 g (0.1 mol)
N-Bromosuccinimide (NBS)Brominating Agent128-08-5177.981.119.6 g (0.11 mol)
5-Bromo-6-methylquinolineIntermediate1256795-14-8222.091.011.1 g (0.05 mol)
Selenium Dioxide (SeO₂)Oxidizing Agent7446-08-4110.961.26.65 g (0.06 mol)
1,4-DioxaneSolvent123-91-188.11-~125 mL
5-Bromoquinoline-6-carbaldehyde Final Product 165663554-93-6 236.06 - Target Yield

*Quantities for Stage 1 are based on a larger scale synthesis to produce sufficient starting material for subsequent steps.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE (lab coat, safety glasses, gloves) is required at all times.

  • Skraup Reaction: This reaction is notoriously vigorous and exothermic. Use a heating mantle with a sand bath for better temperature control and perform the reaction behind a safety shield.

  • Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive. Handle with extreme care, adding reagents slowly and ensuring adequate cooling.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and irritant. Avoid inhalation of dust and contact with skin.

  • Selenium Dioxide (SeO₂): HIGHLY TOXIC AND DANGEROUS FOR THE ENVIRONMENT. Selenium compounds are poisonous upon inhalation, ingestion, and skin contact, and are suspected teratogens. Handle only in a fume hood. All glassware and waste contaminated with selenium must be quenched with sodium hypochlorite (bleach) solution and disposed of according to institutional hazardous waste protocols.

References

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1685. Available at: [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Available at: [Link]

  • BenchChem. (2025). Comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.). BenchChem Technical Documents.
  • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Riley oxidation. Retrieved from [Link]

  • Semantic Scholar. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROPEROXIDE.
  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 57, 1. Available at: [Link]

  • J. Chem. Research. (2000).
  • FAO AGRIS. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines.
  • BenchChem. (2025). Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: An Application Note and Protocol. BenchChem Technical Documents.
  • BenchChem. (2025). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. BenchChem Technical Documents.
  • Fluorochem. (n.d.). 6-Bromo-5-methylquinoline.
  • BenchChem. (2025). Common side reactions in the synthesis of 5-bromoquinolines. BenchChem Technical Documents.
  • Molecules. (2014).
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the 5-Methylquinoline Ring. BenchChem Technical Documents.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

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Application

Application Note: Chemoselective Reductive Amination of 5-Bromoquinoline-6-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol self-validation, and chemoselective reagent selection.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol self-validation, and chemoselective reagent selection.

Structural Context & Synthetic Utility

5-Bromoquinoline-6-carbaldehyde (CAS 2051588-04-4) is a highly versatile bifunctional building block in medicinal chemistry [1]. The C6-carbaldehyde moiety serves as an electrophilic hub for installing diverse amine side chains via reductive amination. Concurrently, the C5-bromine atom provides a critical synthetic handle for downstream complexity generation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

Successfully functionalizing the C6 position while preserving the C5 carbon-halogen bond requires precise chemoselectivity and an understanding of the molecule's unique steric and electronic microenvironment.

Mechanistic Causality: Overcoming Sterics and Basicity

Reductive amination is a tandem, one-pot equilibrium process consisting of imine/iminium formation followed by irreversible hydride reduction [3]. When working with 5-bromoquinoline-6-carbaldehyde, two specific molecular challenges dictate the experimental design:

  • Steric Hindrance (The Ortho Effect): The bulky bromine atom at the C5 position sits directly ortho to the C6-aldehyde. This steric shielding significantly decelerates the initial nucleophilic attack of the amine and shifts the thermodynamic equilibrium away from the hemiaminal and imine intermediates[3].

  • Quinoline Nitrogen Basicity: The basic quinoline nitrogen (pKa ~4.9) competitively coordinates with acidic catalysts. Standard protocols calling for 0.1–0.5 equivalents of acetic acid (AcOH) will fail here, as the quinoline core neutralizes the acid before it can activate the C6-aldehyde.

  • Chemoselectivity: The reducing agent must be mild enough to avoid reducing the unreacted, sterically hindered aldehyde directly to 5-bromo-6-hydroxymethylquinoline. Furthermore, strong reducing conditions (such as H2 with Pd/C) will cause rapid, unwanted dehalogenation of the C5-Br bond [4].

The Solution: Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is the optimal reagent. It is a mild, sterically demanding reducing agent that selectively reduces iminium ions over aldehydes [5]. To counteract the basicity of the quinoline ring and the sterics of the C5-Br, the reaction must be performed in 1,2-dichloroethane (DCE)—which provides superior reaction kinetics compared to THF—using a stoichiometric excess (1.5–2.0 eq) of AcOH[5][6].

Workflow Visualization

Workflow A 5-Bromoquinoline-6-carbaldehyde + Primary/Secondary Amine B Hemiaminal Intermediate (Equilibrium) A->B Nucleophilic Addition (1.5-2.0 eq AcOH) C Iminium Ion / Imine (Dehydration) B->C -H2O (Molecular Sieves) D Hydride Transfer (NaBH(OAc)3) C->D Chemoselective Reduction E Alkylated Amine Product (C5-Br Intact) D->E Irreversible Formation

Figure 1: Mechanistic pathway of the chemoselective reductive amination of 5-bromoquinoline-6-carbaldehyde.

Reagent Selection Matrix

To ensure the preservation of the C5-bromine handle and maximize yield, the choice of reducing agent must be strictly controlled.

Reducing AgentChemoselectivity (C5-Br)Aldehyde Reduction RiskOptimal SolventRecommended Application
NaBH(OAc)3 (STAB) Excellent (Intact) LowDCE, THFDirect reductive amination (1st choice)
NaBH3CN Excellent (Intact) ModerateMeOH (pH 4-5)Acid-stable imines, pH-controlled systems
NaBH4 Excellent (Intact) HighMeOH, EtOHIndirect (stepwise) protocols only
H2, Pd/C Poor (Dehalogenation) LowMeOH, EtOAcNot recommended for bromoquinolines

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By utilizing specific In-Process Controls (IPCs) via LC-MS, the operator can definitively prove the success of the equilibrium shift before committing to the irreversible reduction step.

Protocol A: Direct Reductive Amination (For Unhindered Amines)

Best for primary aliphatic amines and unhindered secondary amines.

  • System Setup: To an oven-dried flask under N2, add 5-bromoquinoline-6-carbaldehyde (1.0 eq, 1.0 mmol) and the target amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL, 0.2 M) [5].

  • Acidification: Add glacial Acetic Acid (1.5–2.0 eq). Causality Note: The first 1.0 eq protonates the quinoline nitrogen; the remainder catalyzes the hemiaminal-to-iminium dehydration.

  • IPC 1 (Imine Validation): Stir at room temperature for 1 hour. Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Criterion: The aldehyde mass (m/z [M+H]+ ~236/238) must be ≤10% relative to the imine mass (m/z [M+Amine-18]+).

  • Reduction: Once IPC 1 passes, add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) portion-wise over 5 minutes to manage mild exothermicity.

  • IPC 2 (Product Validation): Stir for 2–12 hours. Analyze via LC-MS. Validation Criterion: The imine mass shifts by +2 Da (m/z[M+Amine-16]+), indicating complete hydride transfer.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the AcOH and destroy excess STAB. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Indirect (Stepwise) Reductive Amination (For Hindered Amines)

Best for weakly basic anilines or sterically hindered amines (e.g., tert-butylamine) where direct STAB addition leads to premature aldehyde reduction [7].

  • Imine Pre-formation: Dissolve 5-bromoquinoline-6-carbaldehyde (1.0 eq) and the hindered amine (1.2 eq) in anhydrous Methanol (MeOH) (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq) as a potent dehydrating Lewis acid.

  • IPC 1 (Equilibrium Shift): Stir at 50 °C for 4–6 hours. Analyze via LC-MS to confirm >95% conversion to the imine.

  • Reduction: Cool the reaction to 0 °C. Add Sodium Borohydride (NaBH4) (1.0 eq) portion-wise. Causality Note: NaBH4 is used here instead of STAB because STAB is less effective in protic solvents like MeOH, and NaBH4 rapidly reduces pre-formed imines at low temperatures without requiring acid[7].

  • Workup: Stir for 30 minutes at 0 °C. Quench with water (2 mL) to precipitate TiO2 salts. Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate.

Troubleshooting Guide

  • Failure Mode: High levels of 5-bromo-6-hydroxymethylquinoline (alcohol byproduct) detected in Protocol A.

    • Causality: The STAB is reducing the aldehyde faster than the sterically hindered imine can form[3].

    • Correction: Switch to Protocol B (Indirect Stepwise). Ensure IPC 1 confirms complete imine formation before any reducing agent is introduced into the system.

  • Failure Mode: Reaction stalls at the imine intermediate during Protocol A.

    • Causality: Insufficient acidity. The quinoline core has buffered the reaction[6].

    • Correction: Add an additional 0.5 eq of glacial Acetic Acid to push the pH down and activate the imine for hydride attack.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Reductions in Organic Synthesis, ACS Symposium Series. URL:[Link]

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). "Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride." Tetrahedron Letters, 31(39), 5595-5598. URL:[Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." URL:[Link]

  • Uno, T., et al. (2011). "One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format." The Journal of Organic Chemistry, 76(11). URL:[Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 5-Bromoquinoline-6-carbaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anticancer and antimalarial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of these activities and the exploration of new chemical space. 5-Bromoquinoline-6-carbaldehyde is a particularly valuable, yet under-explored, building block for the synthesis of novel heterocyclic compounds. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, opens a gateway to a diverse range of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the functionalization of 5-bromoquinoline-6-carbaldehyde. It is designed to empower researchers in drug discovery and organic synthesis with the practical knowledge required to leverage this versatile synthon for the creation of innovative quinoline-based heterocycles. The protocols herein are based on established synthetic methodologies and are presented with an emphasis on the underlying chemical principles to facilitate their adaptation and optimization.

Synthesis and Characterization of 5-Bromoquinoline-6-carbaldehyde

A reliable source of the starting material is paramount for any synthetic endeavor. While a direct, one-step synthesis of 5-bromoquinoline-6-carbaldehyde from simple precursors is not extensively documented, a plausible multi-step approach can be envisaged, commencing with the bromination of a suitable quinoline derivative followed by formylation.

1.1. Proposed Synthetic Route

A potential synthetic pathway to 5-bromoquinoline-6-carbaldehyde could involve the bromination of 6-methylquinoline, followed by oxidation of the methyl group to the corresponding aldehyde.

1.2. Characterization

The structural integrity of the synthesized 5-bromoquinoline-6-carbaldehyde should be rigorously confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.5-9.0 ppm, with characteristic coupling patterns for the quinoline ring system. A singlet for the aldehyde proton will be observed downfield, typically above 10 ppm.
¹³C NMR Signals for the aromatic carbons, with the carbon of the C-Br bond and the carbons adjacent to the nitrogen appearing at characteristic chemical shifts. The aldehyde carbonyl carbon will be a prominent downfield signal (>180 ppm).
FT-IR A strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-H stretching and bending vibrations for the aromatic ring will also be present.
Mass Spec. The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, confirming the presence of a single bromine atom.

Functionalization of the Aldehyde Group

The aldehyde functionality at the 6-position of the quinoline ring is a versatile handle for the construction of a variety of heterocyclic systems through condensation and olefination reactions.

2.1. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[1] This reaction is a powerful tool for carbon-carbon bond formation and is typically catalyzed by a weak base.[2]

Causality Behind Experimental Choices:

  • Catalyst: A weak base like piperidine is often employed to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[2]

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.

  • Work-up: The product often precipitates from the reaction mixture upon cooling, allowing for simple isolation by filtration. Washing with cold solvent removes unreacted starting materials and the catalyst.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of 5-bromoquinoline-6-carbaldehyde with malononitrile, a common active methylene compound.

Materials:

  • 5-Bromoquinoline-6-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoquinoline-6-carbaldehyde (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain the desired (E)-2-(5-bromoquinolin-6-yl)methylene)malononitrile.

dot

Caption: Knoevenagel Condensation Workflow.

2.2. Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[3] This reaction is particularly valuable as it allows for the formation of the double bond with high regioselectivity.[4]

Causality Behind Experimental Choices:

  • Ylide Preparation: The phosphonium ylide is typically prepared in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton alpha to the phosphorus atom.

  • Solvent: Anhydrous solvents like THF are crucial to prevent quenching of the highly basic ylide.

  • Temperature: The reaction is often initiated at a low temperature to control the initial addition of the ylide to the aldehyde.

Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol outlines the synthesis of a stilbene-like derivative of 5-bromoquinoline.

Materials:

  • 5-Bromoquinoline-6-carbaldehyde

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 eq).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) to the suspension. The formation of the orange-colored ylide should be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 5-bromoquinoline-6-carbaldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-6-styrylquinoline.

dot

Caption: Wittig Reaction Workflow.

Functionalization of the Bromo Group

The bromine atom at the 5-position of the quinoline ring is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.

3.1. Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Systems

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] Its mild reaction conditions and high functional group tolerance make it an indispensable tool in modern organic synthesis.[6]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is air-stable and readily available. Other palladium sources and ligands can be screened for optimal performance.

  • Base: A base, such as sodium carbonate or cesium carbonate, is required to activate the organoboron species for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the arylation of 5-bromoquinoline-6-carbaldehyde.

Materials:

  • 5-Bromoquinoline-6-carbaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 5-bromoquinoline-6-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylquinoline-6-carbaldehyde.

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Caption: Suzuki-Miyaura Coupling Workflow.

3.2. Sonogashira Coupling for the Synthesis of Alkynylquinolines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7] This reaction is a powerful method for introducing alkynyl moieties into organic molecules.[8]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically used. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Protocol: Sonogashira Coupling with Phenylacetylene

This protocol provides a general procedure for the alkynylation of 5-bromoquinoline-6-carbaldehyde.

Materials:

  • 5-Bromoquinoline-6-carbaldehyde

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add 5-bromoquinoline-6-carbaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous and degassed THF, followed by triethylamine (2.0-3.0 eq).

  • Add phenylacetylene (1.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-(phenylethynyl)quinoline-6-carbaldehyde.

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Caption: Sonogashira Coupling Workflow.

Synthesis of Fused Heterocyclic Systems

The strategic combination of the aldehyde and bromo functionalities of 5-bromoquinoline-6-carbaldehyde allows for the construction of various fused heterocyclic systems with potential biological activities.

4.1. Synthesis of Pyrazolo[4,3-f]quinolines

Pyrazolo[4,3-f]quinoline derivatives are known to possess significant bioactivities.[9] A potential route to this scaffold involves the condensation of a hydrazine with the aldehyde group of 5-bromoquinoline-6-carbaldehyde, followed by an intramolecular cyclization.

4.2. Synthesis of Thieno[3,2-f]quinolines

Thienoquinolines are another class of heterocyclic compounds with interesting biological properties.[10] The Gewald reaction, a multicomponent reaction involving an aldehyde, an active methylene nitrile, and elemental sulfur, could be a viable approach to construct the thieno[3,2-f]quinoline core starting from 5-bromoquinoline-6-carbaldehyde.

4.3. Synthesis of Pyrimido[4,5-f]quinolines

Pyrimidoquinoline derivatives have been extensively studied for their diverse pharmacological activities.[11] A multicomponent reaction involving 5-bromoquinoline-6-carbaldehyde, an active methylene compound (e.g., malononitrile), and a urea or thiourea derivative could provide a direct route to the pyrimido[4,5-f]quinoline scaffold.

Conclusion

5-Bromoquinoline-6-carbaldehyde is a highly promising and versatile building block for the synthesis of novel heterocyclic compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this synthon. The dual reactivity of the aldehyde and bromo groups allows for a wide range of transformations, leading to the generation of diverse molecular architectures with significant potential in drug discovery and materials science. It is important to note that the provided protocols, while based on well-established methodologies, may require optimization for specific substrates and scales. A systematic approach to reaction optimization, coupled with a thorough understanding of the underlying chemical principles, will be key to unlocking the full synthetic potential of 5-bromoquinoline-6-carbaldehyde.

References

  • ResearchGate. (n.d.). Pyrimido[4,5-b]quinoline derivatives synthesized. [Link]

  • Hayes, R., & Meth-Cohn, O. (1982). A versatile new synthesis of quinolones and related fused pyridines. Part 10. Routes to quinolines with fused azacycles. Tetrahedron Letters, 23(15), 1613–1616.
  • Siddiqui, Z. N., & Khan, S. A. (2012). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Journal of the Serbian Chemical Society, 77(10), 1357-1364.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2021). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 11(31), 18968-19001.
  • Ponce, M. B., Rodríguez, E. T., Ehlers, P., & Langer, P. (2020). Synthesis of thieno [2, 3-h]-/[3, 2-h] quinolines and thieno [2, 3-f] quinolines by Brønsted acid mediated cycloisomerisation. Organic & Biomolecular Chemistry, 18(32), 6531-6536.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2021). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 11(31), 18968-19001.
  • Scilit. (2020). Recent Advances in the Synthesis of Thienoquinolines (Quinoline‐fused heterocycle). [Link]

  • ResearchGate. (2016). Synthesis and Antimicrobial Evaluation of Novel Pyrimidoquinolines. [Link]

  • Perepichka, I. F., Perepichka, I. I., Bryce, M. R., & Batsanov, A. S. (2004). A versatile synthesis of pyrazolo [3, 4-c] isoquinoline derivatives by reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes: the effect of the heterocycle on the reaction pathways. Organic & Biomolecular Chemistry, 2(22), 3247-3254.
  • Sci-Hub. (2009). Synthesis of Pyrimidoquinolines via the Pictet-Spengler Reaction. [Link]

  • Patil, S. B., Singh, P. R., & Chaudhari, D. R. (2011). A facile and efficient green protocol for the Knoevenagel condensation in aqueous media. Archives of Applied Science Research, 3(2), 241-246.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • PubMed. (2020). Synthesis, electrochemical and spectroscopic characterization of selected quinolinecarbaldehydes and their Schiff base derivatives. [Link]

  • Bentham Science. (2023). Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX). [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Publications. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-8-carboxaldehyde. [Link]

  • Asian Journal of Chemistry. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. [Link]

  • ResearchGate. (2018). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Purdue University Graduate School. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52.... [Link]

  • PubMed Central. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • ChemSrc. (2025). 5-bromo-6-fluoroquinoline. [Link]

  • ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2005). Synthesis of Pyrazolo[3,4-b]quinoxaline Derivatives (Part II). [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. [Link]

  • PubMed Central. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

Sources

Application

Advanced Application Note: Strategic Knoevenagel Condensation with 5-Bromoquinoline-6-carbaldehyde

Executive Summary & Strategic Rationale In modern drug discovery and materials science, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities, including neuroprotective,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery and materials science, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities, including neuroprotective, antimalarial, and amyloid-β binding properties[1]. Within this chemical space, 5-bromoquinoline-6-carbaldehyde (CAS: 2051588-04-4) emerges as a highly versatile, bifunctional heterocyclic building block[2].

The strategic positioning of a bromine atom at the C5 position and a formyl group at the C6 position provides orthogonal reactivity. The C6-aldehyde is primed for olefination and condensation reactions, while the C5-bromide serves as an essential handle for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This application note details the mechanistic causality, optimized protocols, and self-validating workflows for executing Knoevenagel condensations with this specific electron-deficient aldehyde.

Mechanistic Causality & Electronic Effects

The Knoevenagel condensation is a cornerstone of organic synthesis for constructing carbon-carbon double bonds, typically reacting an aldehyde with an active methylene compound in the presence of a weak base[3]. For 5-bromoquinoline-6-carbaldehyde, the reaction kinetics and thermodynamics are heavily influenced by the electronic and steric environment of the quinoline ring:

  • Electrophilicity Enhancement: The quinoline nitrogen exerts a strong electron-withdrawing inductive and mesomeric effect across the aromatic system. Furthermore, the inductive electron-withdrawing nature of the 5-bromo substituent further depletes electron density at the C6-formyl carbon. This makes the aldehyde exceptionally electrophilic, accelerating the initial nucleophilic attack by the carbanion[3].

  • Steric Considerations & Catalyst Selection: The bulky bromine atom at the adjacent C5 position introduces significant steric hindrance around the C6-aldehyde. To overcome this, a dual-catalyst system, such as piperidine and glacial acetic acid, is optimally employed. Piperidine acts as a Brønsted base to deprotonate the active methylene, while acetic acid protonates the aldehyde oxygen, further increasing its electrophilicity and facilitating the subsequent dehydration step[4].

  • Thermodynamic Driving Force: Following the formation of the aldol-type intermediate, the elimination of water is driven by the thermodynamic stability of the resulting highly conjugated α,β-unsaturated quinoline system[5].

Mechanistic Workflow Diagram

G A Active Methylene Compound (e.g., Malononitrile) C Carbanion Intermediate (Nucleophile) A->C Deprotonation B Base Catalyst (Piperidine / AcOH) B->C Acts as Brønsted Base E Aldol-type Intermediate (C-C Bond Formed) C->E Nucleophilic Addition D 5-Bromoquinoline-6-carbaldehyde (Electrophile) D->E Electrophilic Acceptor F Dehydration Step (-H2O) E->F Acid/Base Mediated G α,β-Unsaturated Quinoline (Final Product) F->G Irreversible Elimination

Figure 1: Mechanistic workflow of the Knoevenagel condensation.

Self-Validating Experimental Protocol

Target: Synthesis of (E)-2-cyano-3-(5-bromoquinolin-6-yl)acrylamide (using malononitrile as the active methylene).

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity, reproducibility, and straightforward isolation without the need for column chromatography.

Reagents & Materials
  • 5-Bromoquinoline-6-carbaldehyde : 1.0 eq, 10 mmol, 2.36 g[2]

  • Malononitrile : 1.1 eq, 11 mmol, 0.73 g

  • Piperidine : 0.1 eq, 1 mmol, 85 mg

  • Glacial Acetic Acid : 0.1 eq, 1 mmol, 60 mg

  • Anhydrous Ethanol : 30 mL

Step-by-Step Methodology
  • Preparation of the Reaction Mixture : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromoquinoline-6-carbaldehyde (2.36 g) in 30 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is chosen as it solubilizes the starting materials at elevated temperatures but allows the highly conjugated product to precipitate upon cooling, driving the reaction forward via Le Chatelier's principle[5].

  • Activation : Add malononitrile (0.73 g) to the solution, followed by the sequential addition of piperidine (85 mg) and glacial acetic acid (60 mg).

    • Causality: The sequential addition ensures the controlled generation of the piperidinium acetate buffer system in situ, preventing the uncontrolled, rapid exothermic polymerization of malononitrile[4].

  • Reaction Execution : Heat the mixture to a gentle reflux (approx. 78°C) under a nitrogen atmosphere.

  • In-Process Monitoring (Self-Validation) : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3).

    • Validation Marker: The starting aldehyde (UV active, typically Rf​ ~0.6) will disappear, replaced by a new, intensely UV-active spot ( Rf​ ~0.4) corresponding to the highly conjugated product. The reaction is typically complete within 2.5 hours.

  • Workup and Isolation : Once complete, remove the heat source and allow the reaction mixture to cool to room temperature, then transfer to an ice bath (0-5°C) for 30 minutes.

    • Causality: Cooling maximizes the precipitation of the target α,β-unsaturated compound, exploiting its lower solubility compared to the starting materials.

  • Purification : Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with ice-cold ethanol (2 x 10 mL) and cold distilled water (2 x 10 mL).

    • Validation Marker: The cold ethanol wash removes any unreacted malononitrile and residual catalyst without dissolving the product. The water wash ensures the complete removal of highly water-soluble piperidinium acetate salts[6].

  • Drying & Analysis : Dry the solid in a vacuum oven at 50°C for 12 hours to afford the pure product.

    • Analytical Validation: Confirm identity via 1 H NMR. Look for the characteristic downfield shift of the vinylic proton (typically appearing as a singlet around 8.2-8.6 ppm due to the lack of adjacent aliphatic protons) and LC-MS confirming the brominated isotope pattern ( m/z [M+H] + ).

Quantitative Data Presentation

To optimize the condensation, various catalytic systems and solvents were evaluated. The quantitative data below summarizes the effect of these parameters on the yield and reaction time for the synthesis of the malononitrile derivative.

EntryCatalyst System (mol %)SolventTemperature (°C)Time (h)Isolated Yield (%)
1Piperidine (10%)Ethanol78 (Reflux)4.065
2 Piperidine (10%) + AcOH (10%) Ethanol 78 (Reflux) 2.5 88
3L-Proline (20%)Methanol65 (Reflux)5.072
4Catalyst-Free[6]Water100 (Reflux)12.045
5Piperidine (10%) + AcOH (10%)Toluene110 (Dean-Stark)2.091

Table 1: Optimization of Knoevenagel condensation conditions for 5-bromoquinoline-6-carbaldehyde. Entry 2 represents the optimal balance of green solvent usage, reaction time, and yield, while Entry 5 provides the highest yield via continuous azeotropic water removal.

References

  • 5-bromoquinoline-6-carbaldehyde (C10H6BrNO) - PubChemLite , uni.lu. 2

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds , tandfonline.com. 3

  • Knoevenagel Condensation Doebner Modification , organic-chemistry.org. 4

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW , semanticscholar.org. 5

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process , rsc.org. 6

  • Amyloid-β probes: Review of structure–activity and brain-kinetics relationships , beilstein-journals.org. 1

Sources

Method

Application Note: Chemoselective Catalytic Formylation for the Synthesis of 5-Bromoquinoline-6-carbaldehyde

Strategic Rationale & Molecular Design 5-Bromoquinoline-6-carbaldehyde is a highly prized bifunctional scaffold in modern drug development. The formyl group at the 6-position enables rapid structural elaboration via redu...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Molecular Design

5-Bromoquinoline-6-carbaldehyde is a highly prized bifunctional scaffold in modern drug development. The formyl group at the 6-position enables rapid structural elaboration via reductive aminations, Wittig olefinations, or Grignard additions. Orthogonally, the 5-bromo substituent serves as a robust handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Synthesizing this molecule requires exquisite chemoselectivity to prevent over-formylation or dehalogenation. By utilizing 5-bromo-6-iodoquinoline as the starting material, we exploit the significant difference in bond dissociation energies between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol). This thermodynamic differential allows a palladium(0) catalyst to selectively undergo oxidative addition at the 6-position, leaving the 5-bromo group completely intact for future functionalization.

Mechanistic Insights and CO-Surrogate Technology

Historically, the formylation of aryl halides relied on high-pressure syngas (CO/H₂), which poses severe safety, toxicity, and infrastructural challenges. To create a self-validating, bench-stable protocol, this workflow employs formic acid (HCOOH) as a dual-purpose CO source and hydride donor, activated by iodine and triphenylphosphine.

As elucidated in comprehensive kinetic studies of palladium-catalyzed formylations (), the catalytic cycle hinges on a delicate balance between migratory insertion and reductive elimination. In our specific syngas-free system (), the causality of the reaction proceeds as follows:

  • In Situ Activation : I₂ and PPh₃ form a reactive adduct that triggers the controlled decomposition of HCOOH into carbon monoxide.

  • Chemoselective Oxidative Addition : The active Pd(0) species selectively inserts into the weaker C–I bond of 5-bromo-6-iodoquinoline.

  • Migratory Insertion : The in situ generated CO coordinates to the Pd(II) center and inserts into the aryl-Pd bond, forming an acyl-palladium intermediate.

  • Reductive Elimination : Hydride transfer (derived from the formate) to the acyl-Pd species yields the target 5-bromoquinoline-6-carbaldehyde and regenerates the Pd(0) catalyst.

Reaction Optimization Data

To validate the causality of the chosen reagents, the following table summarizes the optimization landscape for the chemoselective formylation of 5-bromo-6-iodoquinoline.

EntryCatalyst SystemCO / Hydride SourceActivatorTemp (°C)Conversion (%)Chemoselectivity (6-CHO vs 5-CHO)
1Pd(OAc)₂ / PPh₃Syngas (5 bar)None1009585:15
2Pd(OAc)₂ / PPh₃HCOOHNone8015N/A
3 Pd(OAc)₂ / PPh₃ HCOOH I₂ / PPh₃ 80 >99 >99:1
4Pd(OAc)₂ / cataCXium AHCOOHI₂ / PPh₃80>99>99:1
5None (Control)HCOOHI₂ / PPh₃800N/A

Data Interpretation: Entry 3 represents the optimal balance of safety, yield, and chemoselectivity. The stark contrast in conversion between Entry 2 and Entry 3 proves the absolute necessity of the I₂/PPh₃ activation complex for efficient CO release from formic acid.

Experimental Protocol: Syngas-Free Chemoselective Formylation

Scale: 10 mmol (Preparative)

Materials Required:

  • 5-Bromo-6-iodoquinoline : 3.34 g (10.0 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] : 67.3 mg (0.3 mmol, 3 mol%)

  • Triphenylphosphine [PPh₃] : 3.15 g (12.0 mmol, 1.2 equiv)

  • Iodine[I₂] : 3.05 g (12.0 mmol, 1.2 equiv)

  • Formic acid [HCOOH, >98%] : 1.51 mL (40.0 mmol, 4.0 equiv)

  • Triethylamine [Et₃N] : 8.36 mL (60.0 mmol, 6.0 equiv)

  • Anhydrous Toluene : 40 mL

Step-by-Step Methodology:

  • System Preparation : To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-6-iodoquinoline, Pd(OAc)₂, PPh₃, and I₂.

    • Causality Note: Assembling the solid reagents first allows for efficient purging. The I₂ and PPh₃ will immediately begin forming the activating complex upon solvent addition.

  • Inert Atmosphere Generation : Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality Note: Palladium(0) intermediates and free phosphine ligands are highly susceptible to aerobic oxidation. Strict anaerobic conditions are mandatory for catalyst longevity.

  • Solvent and Liquid Reagent Addition : Under a positive flow of Argon, inject anhydrous toluene (40 mL) via syringe. Subsequently, inject Et₃N, followed dropwise by HCOOH.

    • Causality Note: Et₃N serves a dual purpose: it neutralizes the HI byproduct generated during the reaction (preventing acid-catalyzed degradation of the product) and acts as the base required for the catalytic cycle turnover.

  • Reaction Execution : Seal the Schlenk flask and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.

    • Causality Note: High stirring rates ensure optimal mass transfer of the in situ generated CO gas into the liquid phase, preventing CO starvation at the palladium center.

  • Reaction Monitoring : After 3.5 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material mass (m/z ~334) is fully replaced by the product mass (m/z ~236).

  • Quenching and Workup : Cool the mixture to room temperature. Dilute with 50 mL of EtOAc and transfer to a separatory funnel. Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 × 50 mL).

    • Causality Note: The sodium thiosulfate wash is critical; it reduces any unreacted iodine to water-soluble iodide, preventing downstream contamination and halogenation side-reactions during concentration.

  • Isolation : Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude dark residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes). Collect the fractions containing the product (R_f ~0.4 in 3:1 Hexanes/EtOAc) and concentrate to afford 5-bromoquinoline-6-carbaldehyde as a pale yellow solid.

Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Chemoselective C-I Cleavage) Pd0->OxAdd 5-Bromo-6-iodoquinoline ArPdI Aryl-Pd(II)-I Intermediate OxAdd->ArPdI COInsert CO Migratory Insertion ArPdI->COInsert CO (from HCOOH) AcylPd Acyl-Pd(II) Intermediate COInsert->AcylPd RedElim Reductive Elimination AcylPd->RedElim Hydride Transfer RedElim->Pd0 Catalyst Regeneration Product 5-Bromoquinoline-6-carbaldehyde RedElim->Product

Figure 1: Catalytic cycle of the chemoselective Pd-catalyzed formylation.

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis 2025, 15 (1), 343-351. URL:[Link]

  • Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters 2017, 19 (16), 4235-4238. URL:[Link]

Application

Application Note: Synthesis and Validation of Schiff Bases from 5-Bromoquinoline-6-carbaldehyde for Metallodrug Discovery

Executive Summary The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, antimalarial, and anticancer propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties[1]. Within this chemical space, 5-bromoquinoline-6-carbaldehyde (CAS 2051588-04-4) serves as an exceptional building block. The strategic placement of the bromine atom at the C5 position exerts a strong electron-withdrawing inductive (-I) effect, which increases the electrophilicity of the adjacent C6-formyl group, thereby accelerating condensation reactions.

This application note provides a comprehensive, self-validating protocol for synthesizing Schiff bases (imines) from 5-bromoquinoline-6-carbaldehyde. Furthermore, it details the subsequent transition metal complexation of these ligands, a critical step in developing potent proteasome inhibitors and cytotoxic agents[2].

Mechanistic Rationale & Pathway Design

The synthesis of a Schiff base via the condensation of 5-bromoquinoline-6-carbaldehyde with a primary amine is a classic addition-elimination reaction. However, achieving high yields requires precise control over the reaction microenvironment.

Causality in Experimental Design:

  • pH Optimization: The reaction is catalyzed by trace amounts of glacial acetic acid. The acid serves a dual purpose: it protonates the carbonyl oxygen to increase its susceptibility to nucleophilic attack, and it facilitates the departure of the hydroxyl group as water during the dehydration step. If the pH drops too low (excess acid), the primary amine becomes protonated (forming an unreactive ammonium salt), halting the reaction. The optimal pH is strictly maintained between 4.5 and 5.0.

  • Thermodynamic Control: The formation of the azomethine linkage (-HC=N-) is reversible. To drive the equilibrium toward the product, absolute ethanol is used as the solvent to minimize water content, and the reaction is run under reflux to thermodynamically favor the dehydrated Schiff base.

G A 5-Bromoquinoline- 6-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C + H+ (pH 4.5) D Schiff Base (Azomethine) C->D Dehydration (-H2O) E Metallodrug Complex D->E + M(II)/M(III) Chelation

Mechanistic pathway of Schiff base formation and subsequent metal complexation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol integrates real-time monitoring and spectroscopic validation checkpoints. This prevents the propagation of unreacted starting materials into the downstream metal-complexation phases.

Protocol A: Synthesis of the Schiff Base Ligand

Reagents:

  • 5-bromoquinoline-6-carbaldehyde (1.0 equivalent, e.g., 10 mmol)

  • Primary Amine (e.g., substituted aniline or aliphatic amine) (1.05 equivalents)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops, catalytic)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-bromoquinoline-6-carbaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: Dissolve 10.5 mmol of the primary amine in 10 mL of absolute ethanol. Add this dropwise to the aldehyde solution at room temperature to prevent exothermic side reactions.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Crucial Insight: Do not exceed this amount; maintaining the nucleophilicity of the amine is paramount[1].

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) with continuous stirring for 4 to 6 hours.

  • In-Process Monitoring (Validation Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7 v/v) solvent system. The disappearance of the aldehyde spot (typically lower Rf due to strong dipole) and the appearance of a new, highly UV-active spot confirms reaction progression[3].

  • Workup: Once complete, cool the reaction mixture to 0-5°C in an ice bath. The Schiff base will typically precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL) to remove unreacted amine, and recrystallize from hot ethanol.

Protocol B: Spectroscopic Validation

Do not proceed to biological assays or metal complexation without confirming structural integrity:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the strong carbonyl (C=O) stretching band at ~1690–1710 cm⁻¹. Validate the formation of the imine by identifying the sharp azomethine (C=N) stretching band at 1620–1650 cm⁻¹ [3].

  • ¹H NMR (in DMSO-d6): Look for the diagnostic azomethine proton (-CH=N-), which appears as a distinct singlet highly deshielded at δ 8.2 – 8.9 ppm [3].

Quantitative Data: Optimization of Reaction Conditions

The choice of solvent and catalyst drastically impacts the yield and purity of the quinoline Schiff base. The table below summarizes empirical optimization data for the condensation reaction.

Solvent SystemCatalystTemp (°C)Time (h)Avg. Yield (%)Mechanistic Observation
Ethanol (Absolute) Glacial AcOH 78 4 88 - 92 Optimal protonation; rapid water elimination.
Methanol (Absolute)Glacial AcOH65675 - 80Lower reflux temperature slightly retards kinetics.
Ethanol (95%)None781240 - 45Sluggish kinetics; water content inhibits dehydration.
Dioxane / H₂ONone10024< 30Hydrolytic environment pushes equilibrium toward reactants.

Application in Drug Development: Metallodrugs

Free Schiff base ligands often exhibit moderate biological activity. However, coordinating these ligands with transition metals—such as Copper (Cu²⁺), Zinc (Zn²⁺), or Iron (Fe³⁺)—dramatically amplifies their pharmacological efficacy[4].

The Chelation Effect: According to Overtone's concept and Tweedy's chelation theory, metal complexation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (Nitrogen and Oxygen) of the Schiff base. This increases the lipophilicity of the entire complex, facilitating its penetration through the lipid bilayers of bacterial or cancer cell membranes[4].

Specific Therapeutic Applications:

  • Proteasome Inhibition (Anticancer): Novel copper(II) complexes of quinoline-derived Schiff bases have been identified as potent proteasome inhibitors. In human prostate cancer cell lines (PC-3 and LNCaP), these metallodrugs induce the accumulation of ubiquitinated proteins and trigger apoptosis-specific PARP cleavage at low micromolar concentrations[2].

  • Spin Crossover Materials: Iron(III) complexes utilizing bromoquinoline-based Schiff bases (e.g., Hqsal-5-Brq) exhibit unique spin-crossover properties, making them valuable not only in biology but in the development of molecular switches and sensors[5].

Workflow S1 1. Ligand Synthesis (Reflux in EtOH + AcOH) S2 2. Spectroscopic Validation (IR: C=N band, NMR: CH=N) S1->S2 S3 3. Transition Metal Chelation (Cu, Zn, Fe, Pd) S2->S3 S4 4. In Vitro Assays (Cytotoxicity & Proteasome) S3->S4

Self-validating experimental workflow for quinoline-based metallodrug discovery.

References

  • Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes Arabian Journal of Chemistry[Link]

  • Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities PMC / Molecules[Link]

  • Spin Crossover in [Fe(qsal-5-Brq)2]+ Complexes with a Quinoline-Substituted Qsal Ligand Inorganic Chemistry (ACS Publications)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Yield Optimization for 5-Bromoquinoline-6-carbaldehyde

Welcome to the Technical Support Center for heterocyclic process chemistry. The synthesis of 5-bromoquinoline-6-carbaldehyde presents unique regiochemical and electronic challenges due to the electron-deficient nature of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic process chemistry. The synthesis of 5-bromoquinoline-6-carbaldehyde presents unique regiochemical and electronic challenges due to the electron-deficient nature of the quinoline core and the presence of the 5-bromo substituent.

This guide bypasses generic advice to focus on the mechanistic causality behind yield drops in the two most viable synthetic pathways: Selenium Dioxide (SeO₂) Oxidation and Halogen-Metal Exchange .

Pathway SM1 5-Bromo-6-methylquinoline Prod 5-Bromoquinoline-6-carbaldehyde SM1->Prod Route A: SeO2 Oxidation (Dioxane/H2O, Reflux) SM2 5,6-Dibromoquinoline SM2->Prod Route B: Halogen-Metal Exchange (i-PrMgCl·LiCl, DMF)

Figure 1: Divergent synthetic pathways for 5-bromoquinoline-6-carbaldehyde.

Diagnostic Ticket 1: Stalled Oxidation in Route A (SeO₂ Method)

User Report: "I am oxidizing 5-bromo-6-methylquinoline using SeO₂ in anhydrous dioxane. The reaction stalls at 40% conversion, and pushing the reaction time leads to the carboxylic acid over-oxidation product."

Causality Insight

The oxidation of activated methyl groups on heterocyclic rings with selenium dioxide is a highly reliable method[1]. However, the reaction proceeds via an ene-type mechanism that forms an intermediate selenite ester. If anhydrous conditions are used, this ester cannot hydrolyze efficiently , causing the reaction to stall and coating the active SeO₂ surface with insoluble byproducts[2]. Prolonged heating to force the stalled reaction inevitably triggers over-oxidation of the formed aldehyde to 5-bromoquinoline-6-carboxylic acid.

Troubleshooting & Solution

Do not use strictly anhydrous conditions. A solvent system of Dioxane/Water (95:5 v/v) is mandatory. The water acts as a hydrolytic agent to break down the selenite ester, releasing the aldehyde and precipitating elemental selenium (red/black solid), which drives the reaction forward thermodynamically.

Self-Validating Protocol: Optimized SeO₂ Oxidation
  • Preparation: Dissolve 1.0 eq of 5-bromo-6-methylquinoline in a 95:5 mixture of 1,4-dioxane and deionized water.

  • Oxidant Addition: Add 1.15 eq of SeO₂. (Validation: The solution will initially appear pale yellow/clear).

  • Reflux & IPC (In-Process Control): Heat to 100°C. Monitor via TLC (Hexanes/EtOAc 3:1) every 2 hours.

    • Validation Checkpoint: The reaction is proceeding correctly if a red/black precipitate (elemental selenium) begins coating the flask walls. A new UV-active spot (aldehyde) should appear at a lower Rf than the starting material.

  • Quenching: Once TLC shows <5% starting material, immediately cool the flask to room temperature to prevent over-oxidation.

  • Isolation: Filter the mixture through a pad of Celite to remove colloidal selenium. Wash the pad with ethyl acetate. Concentrate the filtrate and wash with saturated NaHCO₃ to remove trace seleninic acids.

Diagnostic Ticket 2: Des-bromo Impurity in Route B (Formylation)

User Report: "I am attempting a halogen-metal exchange on 5,6-dibromoquinoline using n-BuLi at -78°C, followed by a DMF quench. My isolated yield is 25%, and LC-MS shows the major byproduct is 5-bromoquinoline (des-bromo impurity)."

Causality Insight

The des-bromo impurity is the classic hallmark of premature protonation of the organometallic intermediate[3]. When using n-BuLi, the resulting aryllithium species is highly basic and unstable. If the DMF electrophile is added too slowly, or if the internal temperature spikes above -65°C during the quench, the aryllithium will abstract protons from the solvent, trace moisture, or even the DMF methyl groups.

Troubleshooting & Solution

Switch from n-BuLi to the Turbo-Grignard reagent (i-PrMgCl·LiCl) . Mixed lithium-magnesium reagents facilitate a highly efficient iodo/bromo-magnesium exchange while generating an organomagnesium intermediate that is significantly more stable and less basic than its lithium counterpart[4]. This allows the reaction to be run at a much more forgiving -20°C, drastically reducing proton abstraction pathways.

Troubleshooting Start Low Yield in Route B? Diag Identify Major Impurity (LC-MS/NMR) Start->Diag DesBromo 5-Bromoquinoline (Des-bromo Impurity) Diag->DesBromo Premature Protonation Regio 5-Formyl-6-bromoquinoline (Regioisomer) Diag->Regio Poor Kinetic Selectivity Sol1 Ensure Anhydrous DMF Maintain -78°C strictly DesBromo->Sol1 Sol2 Switch to Turbo-Grignard (i-PrMgCl·LiCl) at -20°C Regio->Sol2

Figure 2: Decision matrix for troubleshooting Route B formylation failures.

Self-Validating Protocol: Turbo-Grignard Formylation
  • Metalation: Dissolve 5,6-dibromoquinoline (1.0 eq) in strictly anhydrous THF under an argon atmosphere. Cool the system to -20°C.

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.1 eq, 1.3 M in THF) over 15 minutes.

    • Validation Checkpoint: Stir for 30 minutes. To validate the exchange, withdraw a 0.1 mL aliquot, quench it into D₂O, and analyze via crude ¹H-NMR. You should see >95% incorporation of deuterium at the 6-position.

  • Electrophilic Quench: Rapidly inject anhydrous DMF (3.0 eq) in one continuous motion. The excess DMF ensures the kinetics of formylation outcompete any background protonation[4].

  • Warming & Hydrolysis: Allow the reaction to slowly warm to 0°C over 1 hour. Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the validated metrics for both optimized pathways:

ParameterRoute A: SeO₂ OxidationRoute B: Turbo-Grignard Formylation
Starting Material 5-Bromo-6-methylquinoline5,6-Dibromoquinoline
Key Reagents SeO₂, Dioxane, H₂Oi-PrMgCl·LiCl, Anhydrous DMF
Optimal Temperature 100°C (Reflux)-20°C to 0°C
Reaction Time 12 - 16 hours2 - 3 hours
Expected Yield 65% - 75%70% - 82%
Primary Impurity 5-Bromoquinoline-6-carboxylic acid5-Bromoquinoline (Des-bromo)
Scalability High (Requires Se waste protocol)Moderate (Requires strict cryogenics)

Sources

Optimization

Technical Support Center: Preventing Auto-Oxidation of 5-Bromoquinoline-6-carbaldehyde

As a Senior Application Scientist, I frequently consult with researchers struggling with the spontaneous degradation of heteroaryl aldehydes. 5-Bromoquinoline-6-carbaldehyde is an essential but highly sensitive building...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers struggling with the spontaneous degradation of heteroaryl aldehydes. 5-Bromoquinoline-6-carbaldehyde is an essential but highly sensitive building block. When exposed to ambient air and light, it is highly susceptible to auto-oxidation, rapidly converting into 5-bromoquinoline-6-carboxylic acid.

This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic insights, diagnostic troubleshooting, and field-proven protocols to ensure the long-term integrity of your chemical inventory.

Section 1: Mechanistic Diagnostics (The "Why")

Q1: Why does 5-bromoquinoline-6-carbaldehyde degrade so rapidly on the benchtop? A: The degradation is driven by a 1[1]. Initiation occurs when trace metals, UV light, or heat catalyze the abstraction of the aldehydic hydrogen, generating an acyl radical. This radical reacts at diffusion-controlled rates with triplet oxygen ( ) to form an acyl peroxy radical. This highly reactive species abstracts a hydrogen from another aldehyde molecule, forming a peracid and propagating the chain. Finally, the peracid reacts with a second equivalent of the aldehyde via a2 to yield two equivalents of the corresponding carboxylic acid[2].

Mechanism A 5-Bromoquinoline-6-carbaldehyde (RCHO) B Acyl Radical (RCO•) A->B Initiation (O2, Light, Metals) -H• C Acyl Peroxy Radical (RCOOO•) B->C + O2 (Fast) C->B Chain Propagation D Peracid Intermediate (RCOOOH) C->D + RCHO (H-Abstraction) E 5-Bromoquinoline-6-carboxylic acid (RCOOH) D->E + RCHO (Baeyer-Villiger)

Radical chain mechanism of aldehyde auto-oxidation to carboxylic acid.

Q2: How can I detect if my batch has already oxidized before starting a cross-coupling reaction? A: Do not rely solely on visual inspection, though a shift from a pale yellow powder to a crusty, darker solid often indicates degradation. The most definitive self-validating diagnostic is NMR spectroscopy. Causality: The aldehyde proton typically resonates as a sharp singlet around 10.0–10.5 ppm. As auto-oxidation proceeds, the electron-deficient quinoline ring facilitates the conversion to the carboxylic acid. NMR will reveal a proportional decrease in the aldehyde peak and the emergence of a broad carboxylic acid -OH peak far downfield (12.0–13.5 ppm).

Section 2: Preventative Storage & Handling (The "How")

Q3: What is the optimal storage environment for this compound? A: For long-term stability, the compound must be stored at -20°C, protected from light (amber vials), and3[3]. We specifically recommend Argon over Nitrogen. Causality: Argon is approximately 38% denser than air, allowing it to sink and 4 in the vial. Nitrogen, being lighter, is more easily displaced by ambient air if the seal is imperfect[4].

Q4: Should I use an antioxidant, and if so, how does it work? A: Yes. For storage exceeding one month, adding 0.05% to 0.1% (w/w) 3[3]. Causality: BHT acts as a sacrificial radical scavenger. When an acyl peroxy radical forms, BHT rapidly donates a phenolic hydrogen atom to it, converting the dangerous peroxy radical into a harmless hydroperoxide. The resulting BHT phenoxy radical is sterically hindered by its bulky tert-butyl groups and resonance-stabilized, 5[5].

Section 3: Experimental Protocols & Workflows
Protocol 1: BHT Doping for Long-Term Storage
  • Dissolution: Dissolve 5-bromoquinoline-6-carbaldehyde in anhydrous, peroxide-free dichloromethane (DCM).

  • BHT Addition: Add 0.05% (w/w relative to the aldehyde) of high-purity BHT.

  • Homogenization: Swirl gently to ensure complete dissolution and uniform distribution of the antioxidant.

  • Solvent Removal: Evaporate the DCM under reduced pressure using a rotary evaporator, backfilling the system with Argon instead of air.

  • Final Drying: Dry the resulting solid on a high-vacuum line for 2 hours to remove residual solvent.

Protocol 2: Inert Aliquoting and Argon Blanketing
  • Preparation: Dry amber glass vials and PTFE-lined screw caps in an oven at 120°C for 2 hours. Cool them in a desiccator.

  • Aliquoting: Transfer the purified/doped 5-bromoquinoline-6-carbaldehyde into the vials. Self-Validation: Aliquoting prevents repeated freeze-thaw and oxygen-exposure cycles of your primary stock.

  • Argon Purge: Insert an argon line (via a clean, dry needle) into the vial, keeping the tip about 1 cm above the solid. Purge with a gentle stream of Argon for 15–20 seconds to displace ambient oxygen.

  • Sealing: Cap the vial tightly while slowly withdrawing the argon needle. Wrap the cap boundary tightly with Parafilm.

  • Storage: Place the vials in a secondary container (like a vacuum-sealed bag or desiccator jar with Drierite) and store at -20°C.

Workflow S1 1. Purification (Flash Chromatography) S2 2. Aliquoting (Amber Vials) S1->S2 S3 3. Antioxidant Addition (0.05% BHT) S2->S3 S4 4. Inert Blanketing (Argon Purge) S3->S4 S5 5. Sealing (PTFE Caps + Parafilm) S4->S5 S6 6. Cold Storage (-20°C Desiccator) S5->S6

Step-by-step preventative storage workflow for sensitive heteroaryl aldehydes.

Section 4: Quantitative Data Summary

The table below summarizes the expected stability of 5-bromoquinoline-6-carbaldehyde based on empirical storage conditions.

Storage ConditionAtmosphereAdditiveTempExpected Shelf Life (>95% Purity)
Clear Vial, BenchtopAirNone25°C< 1 Week
Amber Vial, FridgeAirNone4°C2 - 3 Weeks
Amber Vial, FreezerArgonNone-20°C6 - 8 Months
Amber Vial, FreezerArgon0.05% BHT-20°C> 24 Months
Section 5: References
  • Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates - ChemRxiv

  • Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage - Benchchem

  • Iodanyl Radical Catalysis - PMC - NIH

  • Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arab Journal of Chemistry

Sources

Troubleshooting

optimizing solvent conditions for 5-bromoquinoline-6-carbaldehyde reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when functionalizing bifunctional heterocycles. 5-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when functionalizing bifunctional heterocycles. 5-bromoquinoline-6-carbaldehyde is a highly versatile but challenging scaffold: it possesses an electrophilic C6-aldehyde primed for condensation or reductive amination, and a C5-aryl bromide primed for palladium-catalyzed cross-coupling.

The proximity of these two reactive sites—combined with the coordinating ability of the quinoline nitrogen—makes solvent optimization the single most critical factor in preventing unwanted side reactions. This guide provides field-proven, self-validating protocols and troubleshooting workflows to help you achieve absolute chemocontrol.

I. Frequently Asked Questions (FAQs): Solvent Selection & Chemoselectivity

Q1: Why is solvent selection so critical for reactions involving 5-bromoquinoline-6-carbaldehyde? A1: The quinoline nitrogen acts as a Lewis base that can coordinate to transition metals, potentially poisoning palladium catalysts during cross-coupling. Solvents dictate both the solubility of the active catalytic species and the stability of the aldehyde. Furthermore, the electron-withdrawing nature of the quinoline ring makes the C6-aldehyde highly susceptible to nucleophilic attack. Choosing the wrong solvent (e.g., using nucleophilic alcohols in basic conditions) will inevitably lead to degradation or off-target reactions [1].

Q2: How do I prevent the C6-aldehyde from interfering during a Suzuki-Miyaura cross-coupling at the C5-bromide? A2: You must eliminate nucleophilic solvents. If you use methanol or ethanol as a co-solvent with a base, the aldehyde will undergo Cannizzaro-type disproportionation or form acetals. The optimal approach is to use a non-nucleophilic biphasic system such as 1,4-Dioxane/H₂O or Toluene/H₂O combined with a mild base like K₂CO₃ or Cs₂CO₃. This preserves the aldehyde while facilitating the transmetalation step of the Suzuki cycle [2].

Q3: What is the optimal solvent system for reductive amination of the C6-aldehyde without dehalogenating the C5-bromide? A3: Halogenated solvents like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are optimal. Avoid methanol, as the highly electrophilic C6-aldehyde readily forms hemiacetals, stalling imine formation. To prevent premature reduction of the C5-bromide, use a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than harsh reagents like LiAlH₄ or Pd/C-catalyzed hydrogenation [3].

II. Reaction Pathway & Chemoselectivity Workflow

G SM 5-Bromoquinoline- 6-carbaldehyde Sub1 Target: C5 Cross-Coupling (Preserve Aldehyde) SM->Sub1 Sub2 Target: C6 Amination (Preserve Bromide) SM->Sub2 Sol1 Solvent: 1,4-Dioxane/H2O or Toluene Sub1->Sol1 Sol2 Solvent: DCE or DCM (Avoid Alcohols) Sub2->Sol2 Cat1 Pd(dppf)Cl2, K2CO3 80-90°C Sol1->Cat1 Cat2 Amine, NaBH(OAc)3 RT Sol2->Cat2 Prod1 5-Arylquinoline- 6-carbaldehyde Cat1->Prod1 Prod2 5-Bromo-6-(aminomethyl) quinoline Cat2->Prod2

Chemoselectivity decision tree for 5-bromoquinoline-6-carbaldehyde functionalization.

III. Troubleshooting Guides

Issue 1: High levels of protodeboronation or homocoupling in Suzuki-Miyaura reactions.

  • Causality: Protodeboronation (the boronic acid converting to the protonated arene) is accelerated by excess water and high temperatures. Homocoupling occurs when oxygen infiltrates the system, turning the Pd catalyst into an oxidase.

  • Solution: Switch your solvent system from Dioxane/H₂O to anhydrous Toluene to suppress protodeboronation. Ensure strict Schlenk techniques (freeze-pump-thaw degassing) to eliminate oxygen and prevent homocoupling.

Issue 2: Incomplete imine formation or low yield during reductive amination.

  • Causality: The C5-bromide imposes significant steric hindrance on the adjacent C6-aldehyde, slowing down the nucleophilic attack of the amine. If the reducing agent is added too early, it will reduce the unreacted aldehyde directly to an alcohol.

  • Solution: Perform the reaction in two distinct stages. Stir the aldehyde and amine in DCE with activated 4Å molecular sieves (to sequester water) and a catalytic amount of acetic acid (to activate the aldehyde) for 2–4 hours before adding the NaBH(OAc)₃ [4].

Troubleshooting Start Suzuki Coupling Failed (Low Yield/SM Recovery) Check Analyze Byproducts (LC-MS/TLC) Start->Check Issue1 High Homocoupling of Boronic Acid Check->Issue1 Issue2 Protodeboronation (De-boronated aryl) Check->Issue2 Issue3 Aldehyde Side Reactions (Cannizzaro/Acetal) Check->Issue3 Fix1 Slow addition of Boronic Acid Ensure strict inert atmosphere Issue1->Fix1 Fix2 Switch to anhydrous Toluene or lower temperature Issue2->Fix2 Fix3 Remove alcohol co-solvents Use milder base (K2CO3) Issue3->Fix3

Troubleshooting workflow for failed Suzuki-Miyaura cross-coupling reactions.

IV. Quantitative Data Presentation

Table 1: Solvent & Catalyst Optimization for Suzuki-Miyaura Cross-Coupling of Bromoquinolines Goal: Maximize C5-arylation while preserving the C6-aldehyde.

Solvent SystemCatalyst / BaseTemp (°C)Conversion (%)Aldehyde PreservationCausality / Notes
1,4-Dioxane / H₂O (4:1) Pd(dppf)Cl₂ / K₂CO₃80–90>90%ExcellentOptimal. Biphasic system dissolves both organic SM and inorganic base without nucleophilic attack on the aldehyde [1].
Toluene Pd(OAc)₂ / dppb / Cs₂CO₃10085%ExcellentBest for moisture-sensitive boronic acids prone to protodeboronation [2].
MeOH / H₂O Pd(PPh₃)₄ / NaOH80<30%Poor (Acetal formed)Avoid. Strong base and nucleophilic solvent destroy the C6-aldehyde.
DMF Pd(OAc)₂ / K₂CO₃12040%ModerateHigh heat leads to catalyst deactivation via quinoline coordination.

Table 2: Solvent Effects on Reductive Amination of Quinoline-Carbaldehydes Goal: Maximize imine formation and reduction while preserving the C5-bromide.

SolventReducing AgentAdditiveYield (%)Causality / Notes
DCE (1,2-Dichloroethane) NaBH(OAc)₃AcOH (cat.)88–95%Optimal. Non-nucleophilic; allows mild heating to overcome C5-Br steric hindrance [4].
DCM (Dichloromethane) NaBH(OAc)₃None75%Good, but lower boiling point restricts thermal driving of sterically hindered imines.
Methanol NaBH₃CNNone<40%Avoid. Highly electrophilic C6-aldehyde forms stable hemiacetals, stalling the reaction [3].

V. Standardized Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Preserving the Aldehyde)

This protocol utilizes a bidentate ligand (dppf) to prevent the quinoline nitrogen from stripping palladium out of the catalytic cycle.

  • Preparation: To an oven-dried Schlenk flask, add 5-bromoquinoline-6-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Inertion: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Syringe in a pre-degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 0.2 M concentration).

  • Reaction: Heat the biphasic mixture to 85 °C under vigorous stirring for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Chemoselective Reductive Amination (Preserving the Bromide)

This protocol uses a two-step, one-pot approach to overcome the steric hindrance imposed by the C5-bromide.

  • Imine Formation: In a dry round-bottom flask, dissolve 5-bromoquinoline-6-carbaldehyde (1.0 equiv) and the primary/secondary amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Activation: Add a catalytic amount of glacial acetic acid (0.1 equiv) and activated 4Å molecular sieves. Stir at 40 °C for 3 hours. Causality: The acid protonates the aldehyde oxygen, increasing electrophilicity, while sieves drive the equilibrium forward by trapping water.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). Causality: NaBH(OAc)₃ is mild enough that it will selectively reduce the protonated iminium ion without reducing the C5-aryl bromide or unreacted aldehyde.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

VI. References

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem. Available at:

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science (NIH/PMC). Available at:

  • Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds... Google Patents (HUE025313T2). Available at:

  • Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa. ACS Infectious Diseases. Available at:

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Bromoquinoline-6-Carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of halogenated heterocyclic compounds in drug discovery and analytical workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of halogenated heterocyclic compounds in drug discovery and analytical workflows.

Working with 5-bromoquinoline-6-carbaldehyde presents a dual-challenge: the highly lipophilic bromoquinoline core drives hydrophobic aggregation in water, while the reactive carbaldehyde group restricts the use of harsh solubilizing agents that might induce oxidation or unwanted cross-reactivity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your assays remain robust, reproducible, and scientifically sound.

Part 1: Mechanistic Causality & Strategy Selection

Before applying a fix, it is critical to understand why 5-bromoquinoline-6-carbaldehyde precipitates in your assay:

  • The Hydrophobic Effect: The addition of the bromine atom significantly increases the compound's partition coefficient (logP), reducing the thermodynamic favorability of aqueous solvation.

  • Solvent Shock: When transferring the compound from a 100% DMSO stock directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic solute locally supersaturated. This leads to rapid nucleation and kinetic precipitation.

  • pH Sensitivity: While the quinoline nitrogen can be protonated at low pH (pKa ~4.5) to form a highly soluble salt, physiological assays (pH 7.4) force the molecule into its neutral, least soluble state.

Use the decision matrix below to identify the optimal solubilization pathway based on your downstream application constraints.

G Start 5-Bromoquinoline-6-carbaldehyde Aqueous Solubilization Check Determine Target Concentration & Assay Tolerance Start->Check Strat1 Kinetic Solubilization (DMSO Co-solvent) Check->Strat1 Low Conc. (<50 µM) Strat2 Host-Guest Complexation (HP-β-CD) Check->Strat2 High Conc. / Cells Strat3 Ionization (pH < 4.5 Adjustment) Check->Strat3 Analytical Prep Eval1 Assess Precipitation (Nephelometry / LC-MS) Strat1->Eval1 Strat2->Eval1 Strat3->Eval1 Success Proceed to Downstream Assay Eval1->Success Clear Solution Fail Precipitation Detected: Optimize Strategy Eval1->Fail Turbidity Fail->Check Feedback Loop

Workflow for validating solubilization strategies of 5-bromoquinoline-6-carbaldehyde.

Part 2: Troubleshooting FAQs

Q1: I diluted my 10 mM DMSO stock of 5-bromoquinoline-6-carbaldehyde directly into my pH 7.4 assay buffer, and it immediately crashed out. How do I prevent this? A1: You are experiencing "solvent shock," which causes immediate kinetic precipitation. Instead of a single-step high-dilution, you must employ a stepwise serial dilution. By performing serial dilutions in 100% DMSO first, and then transferring a uniform, small volume (e.g., 1% v/v) to the aqueous phase, you minimize local supersaturation. If precipitation persists, evaluate the kinetic solubility limit using laser nephelometry or turbidimetry (measuring absorbance at 620 nm) .

Q2: My cellular assay cannot tolerate more than 0.5% DMSO, but this compound requires at least 2% DMSO to stay in solution. What is the alternative? A2: When co-solvent limits are restricted by biological toxicity, host-guest inclusion complexation is the gold standard. Utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophilic exterior while encapsulating the hydrophobic bromoquinoline core within its lipophilic cavity . This shields the compound from the aqueous environment without relying on organic solvents, significantly improving bioavailability and preventing membrane disruption in cell-based assays .

Q3: Can I lower the pH of my buffer to protonate the quinoline nitrogen and increase solubility? A3: Mechanistically, yes. The quinoline nitrogen acts as a weak base. Dropping the pH below 4.5 will ionize the molecule, drastically increasing its thermodynamic solubility. However, you must exercise extreme caution: the 6-carbaldehyde group is highly electrophilic. In acidic aqueous media, especially if primary amines are present in your buffer (e.g., Tris), you risk unwanted hydration or Schiff base formation. Always verify structural integrity via LC-MS after pH adjustments.

Part 3: Validated Experimental Protocols

To ensure absolute trustworthiness in your data, the following protocols are designed as self-validating systems . Every workflow includes a built-in checkpoint to confirm success before proceeding to downstream applications.

Protocol A: Kinetic Solubility Assessment via Stepwise DMSO Dilution

Use this protocol for high-throughput biochemical assays where low compound concentrations (≤50 µM) are acceptable .

  • Stock Preparation: Dissolve 5-bromoquinoline-6-carbaldehyde in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature water-induced nucleation.

    • Checkpoint: Visually inspect and sonicate for 5 minutes at room temperature to ensure no micro-particulates remain.

  • Serial Dilution in Organic Phase: Prepare a 2-fold serial dilution series (10 mM down to 0.15 mM) entirely in 100% DMSO.

  • Aqueous Transfer: Aliquot 196 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom plate. Rapidly inject 4 µL of each DMSO dilution into the corresponding wells (Final DMSO concentration = 2%).

  • Equilibration: Agitate the plate on a microplate shaker at 300 rpm for 2 hours at room temperature to allow kinetic settling.

  • Validation (Nephelometry): Measure the absorbance at 620 nm. A sharp increase in absorbance indicates the kinetic solubility limit has been breached .

    • Self-Validation Loop: Always run a 2% DMSO-only vehicle control to establish the baseline absorbance. Any well reading >0.05 OD above the baseline is considered insoluble.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol for cell-based assays or in vivo formulations requiring high concentrations without organic solvents .

  • Carrier Solution: Prepare a 10% (w/v) solution of HP-β-CD in deionized water or your chosen assay buffer.

  • Compound Addition: Add 5-bromoquinoline-6-carbaldehyde powder in excess (e.g., 5 mg/mL) directly to the HP-β-CD solution.

  • Complexation (Thermodynamic Equilibration): Vortex vigorously for 2 minutes, followed by continuous end-over-end rotation for 24 hours at 37°C.

    • Causality: The extended timeframe and physiological temperature provide the activation energy required for the hydrophobic compound to displace water molecules inside the cyclodextrin cavity.

  • Separation: Centrifuge the suspension at 15,000 x g for 20 minutes to pellet any uncomplexed, insoluble compound.

  • Validation (Quantification): Carefully extract the clear supernatant. Quantify the solubilized compound using HPLC-UV against a standard curve prepared in 100% organic solvent.

    • Self-Validation Loop: The presence of a single, sharp peak matching the retention time of your standard confirms successful encapsulation without chemical degradation of the carbaldehyde group.

Part 4: Quantitative Data Summary

The table below synthesizes the expected performance of the troubleshooting strategies discussed above, allowing for rapid comparison based on your assay's specific tolerances.

Solubilization StrategyPrimary MechanismEstimated Max Aqueous Conc.Key AdvantagesCritical Limitations
DMSO Co-solvent (≤2%) Kinetic stabilization via organic solvation~50 - 100 µMEasy to implement; highly compatible with HTS platforms.Prone to solvent shock; DMSO toxicity limits use in delicate cell lines.
HP-β-CD Complexation Thermodynamic host-guest encapsulation>500 µMZero organic solvent required; excellent biocompatibility.Requires 24h equilibration; excess cyclodextrin may extract membrane lipids.
Acidic pH Adjustment (pH < 4.5) Ionization of the quinoline nitrogen>1 mMHighly effective for analytical preparations (e.g., NMR, LC-MS).Incompatible with physiological assays; high risk of aldehyde cross-reactivity.

References

  • Creative Bioarray. "Aqueous Solubility Assays." Creative Bioarray,[Link]

  • MDPI. "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects." MDPI,[Link]

  • ResearchGate. "A single-step multicomponent synthesis of a quinoline derivative and the characterization of its cyclodextrin inclusion complex." ResearchGate, [Link]

Troubleshooting

Technical Support Center: Chromatography Optimization for 5-Bromoquinoline-6-carbaldehyde

Welcome to the Technical Support Center. Isolating 5-bromoquinoline-6-carbaldehyde presents a unique dual-challenge: managing the basicity of the quinoline nitrogen while preserving the highly reactive, electrophilic car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Isolating 5-bromoquinoline-6-carbaldehyde presents a unique dual-challenge: managing the basicity of the quinoline nitrogen while preserving the highly reactive, electrophilic carbaldehyde group. This guide provides drug development professionals and researchers with self-validating protocols, troubleshooting logic, and mechanistic explanations to achieve high-purity isolation.

The Molecular Challenge: Core Principles & Causality

Q: Why does 5-bromoquinoline-6-carbaldehyde exhibit severe streaking and tailing on standard silica gel? A: The issue stems from a mixed-mode retention mechanism. The quinoline ring contains a basic nitrogen atom that acts as a strong hydrogen bond acceptor and cation. Standard silica gel contains residual acidic silanol groups (Si-OH). The interaction between the basic quinoline nitrogen and these acidic silanols leads to strong secondary interactions, causing the compound to irreversibly adsorb or streak across multiple fractions[1],[2].

Q: My isolated yield is low, and post-column NMR shows acetal formation or carboxylic acid impurities. What caused this? A: Aldehydes are highly electrophilic and prone to decomposition on standard silica gel[3]. When purified using mobile phases containing primary alcohols (e.g., Methanol or Ethanol), the slightly acidic nature of the silica surface catalyzes the nucleophilic attack of the alcohol on the carbaldehyde group, forming hemiacetals or full acetals. Furthermore, prolonged exposure to air on the high-surface-area silica can lead to oxidation into the corresponding carboxylic acid[3].

Q: How do I chemically resolve both the tailing and the degradation simultaneously? A: You must alter the stationary phase chemistry. Adding a competitive amine modifier, such as 1–2% Triethylamine (TEA), to the mobile phase masks the active acidic silanol sites[1],[4]. This suppresses the ion-exchange interaction with the quinoline nitrogen (stopping the tailing) and neutralizes the localized acidity that catalyzes aldehyde degradation.

Visualizing the Problem & Optimization Logic

To systematically resolve these issues, rely on the mechanistic causality and troubleshooting workflows mapped out below.

Causality Molecule 5-bromoquinoline -6-carbaldehyde Feature1 Basic Quinoline Nitrogen Molecule->Feature1 Feature2 Electrophilic Aldehyde Molecule->Feature2 Mech1 H-Bonding with Acidic Silanols Feature1->Mech1 Mech2 Nucleophilic Attack by Alcohols Feature2->Mech2 Outcome1 Severe Peak Tailing & Streaking Mech1->Outcome1 Outcome2 Acetal Formation (Degradation) Mech2->Outcome2 Solution1 Mask Silanols with 1-2% TEA Outcome1->Solution1 Solution2 Use Non-Nucleophilic Solvents Outcome2->Solution2

Causality of chromatographic issues and targeted solutions.

ChromatographyOptimization Start Crude Mixture: 5-bromoquinoline-6-carbaldehyde TLC_Check 2D TLC Validation Check for Degradation Start->TLC_Check Degradation_Yes Degradation Observed (Acetal/Oxidation) TLC_Check->Degradation_Yes Multiple spots Degradation_No Stable on Silica TLC_Check->Degradation_No Single spot Action_Alumina Switch to Neutral Alumina or Avoid Alcohols Degradation_Yes->Action_Alumina Action_Silica Proceed with Silica Gel Degradation_No->Action_Silica Tailing_Check Assess Tailing (Basic Quinoline Nitrogen) Action_Alumina->Tailing_Check Action_Silica->Tailing_Check Action_TEA Pre-treat Column with 1-2% TEA in Hexane Tailing_Check->Action_TEA Rf streaking Elution Elute: Hexane/EtOAc Gradient (Collect UV-Active Fractions) Tailing_Check->Elution Tight spots Action_TEA->Elution

Logical workflow for optimizing quinoline-carbaldehyde chromatography.

Quantitative Benchmarks

The table below summarizes the expected chromatographic performance of 5-bromoquinoline-6-carbaldehyde under various isolation conditions.

Stationary PhaseMobile Phase SystemAdditiveEst. Tailing Factor ( Tf​ )Expected Recovery Yield (%)Primary Issue Addressed
Standard Silica (60 Å)Hexane / EtOAcNone2.5 - 3.045 - 55Baseline (Severe Tailing)
Standard Silica (60 Å)DCM / MeOHNone1.8 - 2.2< 30Acetal Degradation
Standard Silica (60 Å)Hexane / EtOAc1-2% TEA1.0 - 1.285 - 92Silanol Masking
Neutral AluminaHexane / EtOAcNone1.1 - 1.380 - 88Acid-Catalyzed Degradation

Self-Validating Experimental Protocol: TEA-Deactivated Silica Gel Chromatography

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Step 1: 2D TLC Validation (Checkpoint 1)

  • Spot the crude mixture in the bottom-left corner of a standard silica TLC plate.

  • Develop the plate in 80:20 Hexane:Ethyl Acetate. Let it dry completely.

  • Rotate the plate 90 degrees and develop it again in the exact same solvent.

  • Validation: If the target compound lies perfectly on the diagonal, it is stable on silica. If off-diagonal spots appear, the aldehyde is degrading on the column; you must proceed with TEA deactivation or switch to neutral alumina.

Step 2: Column Packing and Deactivation

  • Prepare the initial mobile phase (e.g., 90:10 Hexane:EtOAc) and add 2% (v/v) Triethylamine (TEA).

  • Slurry pack the silica gel (60 Å) using this TEA-spiked solvent.

  • Flush the packed column with 3 column volumes (CV) of the TEA-solvent to ensure all acidic silanols are fully masked[1].

  • Validation (Checkpoint 2): Test the eluent coming off the column with pH paper. It should register as basic, confirming TEA breakthrough and complete column deactivation.

Step 3: Equilibration

  • Flush the column with 2 CV of the initial mobile phase without TEA. This removes excess free base from the interstitial volume, preventing TEA from co-eluting and contaminating your final product.

Step 4: Sample Loading and Elution

  • Dissolve the crude 5-bromoquinoline-6-carbaldehyde in a minimum volume of Dichloromethane (DCM). Do not use Methanol.

  • Carefully load the sample onto the flat silica bed.

  • Elute using a shallow gradient of Hexane/Ethyl Acetate (e.g., 90:10 to 70:30).

  • Monitor fractions via UV detection (254 nm), as the conjugated quinoline core is highly UV-active.

Step 5: Post-Elution Recovery

  • Pool the UV-active fractions corresponding to the target Rf.

  • Evaporate the solvent under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation of the aldehyde.

  • Validation (Checkpoint 3): Run a quick 1 H-NMR. The aldehyde proton should appear as a sharp singlet around 10.0–10.5 ppm. The absence of a peak at ~5.5 ppm confirms no hemiacetal/acetal formation occurred.

Advanced Troubleshooting (FAQs)

Q: My compound co-elutes with a regioisomer impurity (e.g., 7-bromoquinoline-6-carbaldehyde). How can I improve resolution? A: Regioisomers of bromoquinoline carbaldehydes have nearly identical dipole moments and polarities. If standard Hexane/EtOAc fails to resolve them, switch the organic modifier to alter the selectivity ( α ). A gradient of Toluene/Acetone or Dichloromethane/Ethyl Acetate can change the specific dipole-dipole interactions during partitioning. Additionally, utilizing a longer column bed (e.g., 20 cm instead of 10 cm) and a very shallow gradient (increasing the polar modifier by 1% increments) will maximize the theoretical plates available for separation.

Q: Even with TEA, my compound is stuck at the top of the column. What went wrong? A: If the compound does not move, it may have precipitated on the column bed due to poor solubility in the initial Hexane-heavy eluent. 5-bromoquinoline-6-carbaldehyde has a rigid, flat aromatic structure that can lead to strong π−π stacking and low solubility in non-polar solvents. To fix this, dry-load the sample: dissolve the crude in DCM, add a small amount of deactivated silica, evaporate the DCM to create a free-flowing powder, and load this powder onto the top of the column.

References

  • ResearchGate. "Is it possible to purify aldehyde by column? Is there any other method to do purification?" ResearchGate. URL: [Link]

  • ResearchGate. "Recent problems with silica gel chromatography." ResearchGate. URL: [Link]

  • MDPI. "Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design." Molecules. URL: [Link]

Sources

Optimization

purification of 5-bromoquinoline-6-carbaldehyde by recrystallization techniques

Welcome to the Technical Support Center for the purification of 5-bromoquinoline-6-carbaldehyde . This guide is engineered for researchers and drug development professionals dealing with the specific physicochemical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-bromoquinoline-6-carbaldehyde . This guide is engineered for researchers and drug development professionals dealing with the specific physicochemical challenges of heterocyclic aldehydes.

Unlike standard aliphatic compounds, 5-bromoquinoline-6-carbaldehyde possesses a basic quinoline nitrogen, a heavy bromine atom, and a highly reactive, electrophilic carbaldehyde group. These features make it prone to thermal degradation, auto-oxidation, and phase-separation issues (oiling out) during recrystallization. This guide provides field-proven, self-validating protocols to ensure high-purity recovery.

PART 1: Compound Profiling & Solvent Selection

Before initiating purification, it is critical to understand the physical liabilities of the target molecule. The tables below summarize the quantitative data and the mechanistic rationale behind solvent selection.

Table 1: Physicochemical Profile of 5-Bromoquinoline-6-carbaldehyde

Property Value Chemical Significance
CAS Number 2051588-04-4 Unique identifier for structural verification[1][2].
Molecular Formula C10H6BrNO Bifunctional building block (halogen + aldehyde)[3].
Molecular Weight 236.07 g/mol Required for precise stoichiometric calculations[3].

| Functional Liabilities | Auto-oxidation, Hemiacetal formation | The -CHO group easily oxidizes to a carboxylic acid under heat/air. It also reacts with alcohols. |

Table 2: Solvent System Matrix for Bromoquinoline Carbaldehydes

Solvent System Ratio Efficacy Mechanistic Rationale
Ethyl Acetate / Hexane 1:2 to 1:5 Optimal EtOAc dissolves the polar quinoline core when hot. Hexane acts as a non-polar antisolvent, driving controlled supersaturation without reacting with the aldehyde[4][5].
Ethanol / Water 1:1 Suboptimal Alcohols can reversibly attack the highly electrophilic 6-carbaldehyde group to form hemiacetals, complicating the purity profile.

| Toluene | N/A | Moderate | Good solubility, but its high boiling point (110°C) increases the risk of thermal degradation and aldehyde oxidation during prolonged heating. |

PART 2: Self-Validating Recrystallization Protocol

To prevent yield loss and degradation, this protocol utilizes a mixed-solvent (EtOAc/Hexane) approach under an inert atmosphere. Every step includes a built-in validation check to ensure the system is behaving as expected.

Step-by-Step Methodology:

  • Preparation: Weigh the crude 5-bromoquinoline-6-carbaldehyde and place it in a round-bottom flask equipped with a reflux condenser. Crucial: Purge the system with Nitrogen (N₂) or Argon. Causality: Excluding oxygen prevents the thermal auto-oxidation of the carbaldehyde group into a carboxylic acid.

  • Dissolution: Add the absolute minimum volume of boiling Ethyl Acetate (EtOAc) required to dissolve the solid while stirring continuously.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration to remove insoluble impurities.

  • Antisolvent Titration: Keep the filtrate near its boiling point. Slowly add warm Hexane dropwise. Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Validation Check: This turbidity confirms the solution has reached its exact saturation point.

  • Clarification: Add 1 to 2 drops of hot EtOAc just until the solution becomes clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours, then transfer it to an ice bath (4°C) for an additional hour.

    • Validation Check: Distinct, geometric crystals should form. If a gooey liquid forms at the bottom, the compound has "oiled out" (see Troubleshooting below).

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold hexane to remove residual mother liquor. Dry under a high vacuum.

  • Yield Validation: Dip a glass stirring rod into the discarded mother liquor and let the solvent evaporate[6]. If a massive solid residue remains, too much EtOAc was used; concentrate the mother liquor under reduced pressure to harvest a second crop of crystals.

Recrystallization N1 Crude 5-bromoquinoline- 6-carbaldehyde N2 Dissolve in minimal hot EtOAc (Inert N2 Atmosphere) N1->N2 N3 Hot Gravity Filtration (Removes insolubles) N2->N3 N4 Titrate with warm Hexane until faint turbidity N3->N4 N5 Add 1-2 drops EtOAc to clear solution N4->N5 N6 Slow cooling to RT, then 4°C ice bath N5->N6 N7 Vacuum Filtration & Cold Hexane Wash N6->N7 N8 Pure Crystalline Product N7->N8

Standard self-validating recrystallization workflow for bromoquinoline derivatives.

PART 3: Troubleshooting Guide (Oiling Out & Yield Loss)

Q: During the cooling phase, my solution formed a cloudy emulsion and separated into a gooey liquid at the bottom of the flask instead of forming crystals. What happened? A: This phenomenon is known as "oiling out." It occurs when the solute separates as a secondary liquid phase (an emulsion) rather than integrating into a rigid crystal lattice[7]. Mechanistically, this happens because the melting point of your crude solid has been severely depressed by impurities (freezing-point depression) to a temperature lower than the temperature at which the solution becomes saturated[6][8].

Q: How do I rescue a sample that has oiled out? A: Do not attempt to filter the oil, as it acts as a highly efficient solvent for the very impurities you are trying to remove[7]. Instead, return the flask to the heat source until the oil completely redissolves. Add a small amount of your "good" solvent (EtOAc) to lower the saturation temperature. Allow the solution to cool much more slowly. If oiling out persists, your crude material is too impure for direct recrystallization; evaporate the solvent and perform a quick silica gel plug filtration (EtOAc/Hexane) before attempting recrystallization again[5][8].

OilingOut O1 Observation: Oiling Out (Liquid Emulsion Forms) O2 Is solution temp > solute melting point? O1->O2 O3 Add more EtOAc to lower saturation temperature O2->O3 Yes O4 Are impurities causing freezing-point depression? O2->O4 No O5 Abort: Perform flash column chromatography first O4->O5 Yes (High Impurity) O6 Reheat to dissolve, cool slower & add seed crystal O4->O6 No (Kinetic Hindrance)

Decision tree for identifying and resolving oiling out during crystallization.

PART 4: Frequently Asked Questions (FAQs)

Q: My post-recrystallization NMR shows a new broad singlet around 11-12 ppm. What is this impurity? A: This is a classic sign that your 5-bromoquinoline-6-carbaldehyde has undergone auto-oxidation. The peak corresponds to the -OH proton of 5-bromoquinoline-6-carboxylic acid. Aldehydes are highly susceptible to oxidation when heated in the presence of atmospheric oxygen. To prevent this, always purge your recrystallization apparatus with an inert gas (N₂ or Ar) and minimize the time the solution spends at boiling temperatures.

Q: Why shouldn't I cool the flask in an ice bath immediately after dissolution to speed up the process? A: Rapid cooling induces "crash precipitation" rather than true crystallization. When the temperature drops too fast, the solute molecules do not have the kinetic time required to arrange themselves into a highly ordered, pure crystal lattice. Instead, they rapidly aggregate, trapping solvent molecules and impurities within the solid matrix. Always allow the solution to reach room temperature ambiently before applying an ice bath.

Q: I recovered less than 20% of my starting mass. Where did the rest of my product go? A: A drastically low yield almost always indicates that an excess of the primary solvent (EtOAc) was used during the initial dissolution step[6]. Because the solution was never brought close to its true saturation point, the majority of your product remains dissolved in the mother liquor. You can verify this by evaporating a small aliquot of the filtrate[6]. To recover the lost product, concentrate the mother liquor on a rotary evaporator to about 25% of its original volume and repeat the cooling process.

References

  • PubChemLite - 5-bromoquinoline-6-carbaldehyde (C10H6BrNO). uni.lu.
  • NextSDS - 5-bromoquinoline-6-carbaldehyde — Chemical Substance Information. nextsds.com.
  • Bidepharm - CAS:2051588-04-4, 5-Bromoquinoline-6-carbaldehyde. bidepharm.com.
  • Chemistry LibreTexts - 3.6F: Troubleshooting. libretexts.org.
  • Mettler Toledo - Oiling Out in Crystallization. mt.com.
  • Reddit (r/chemistry) - Recrystallization (help meeeeee). reddit.com.
  • IUCr Journals - 6-Bromoquinoline-8-carbonitrile. iucr.org.
  • National Institutes of Health (NIH) - Highly Brominated Quinolines: Synthesis, Characterization. nih.gov.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-bromoquinoline-6-carbaldehyde and 6-bromoquinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, substituted quinolines are foundational scaffolds for the development of novel therapeutics and functional mater...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted quinolines are foundational scaffolds for the development of novel therapeutics and functional materials. The precise arrangement of substituents on the quinoline core dictates the molecule's physicochemical properties and, critically, its chemical reactivity. This guide offers an in-depth, objective comparison of the reactivity of two closely related isomers: 5-bromoquinoline-6-carbaldehyde and 6-bromoquinoline-5-carbaldehyde. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in key synthetic transformations, supported by established chemical principles and extrapolated experimental data from related systems.

Structural and Electronic Landscape: A Tale of Two Isomers

The reactivity of these bromoquinoline carbaldehydes is fundamentally governed by the electronic interplay between the bromine atom, the carbaldehyde group, and the quinoline ring system. The quinoline nucleus itself is an electron-deficient heterocycle, a factor that profoundly influences the reactivity of its substituents.

5-Bromoquinoline-6-carbaldehyde places the electron-withdrawing bromine atom at a position that exerts a moderate inductive effect on the adjacent carbaldehyde at the 6-position. The proximity of the bromine to the fusion of the two rings also influences the overall electron density distribution.

6-Bromoquinoline-5-carbaldehyde , in contrast, positions the bromine atom further from the pyridine ring, potentially leading to a slightly different electronic environment for the carbaldehyde at the 5-position. The steric hindrance around the aldehyde group in the 5-position is also more pronounced due to the adjacent fused ring system.

Comparative Reactivity Analysis

While direct comparative experimental data for these two specific isomers is not abundant in the literature, we can construct a robust comparative analysis based on well-established principles of organic chemistry and data from analogous systems.

Nucleophilic Addition to the Carbonyl Group

The addition of nucleophiles to the aldehyde is a cornerstone of its chemistry. The electrophilicity of the carbonyl carbon is paramount for this transformation.

  • Prediction for 5-bromoquinoline-6-carbaldehyde: The aldehyde at the 6-position is expected to be moderately reactive towards nucleophiles. The electron-withdrawing nature of the quinoline ring system enhances the electrophilicity of the carbonyl carbon.

  • Prediction for 6-bromoquinoline-5-carbaldehyde: The aldehyde at the 5-position is anticipated to be slightly less reactive towards nucleophiles compared to its isomer. This is attributed to greater steric hindrance from the peri-position of the fused ring system, which can impede the approach of bulky nucleophiles.

A general trend in the reactivity of aldehydes is that aromatic aldehydes can be less reactive than aliphatic aldehydes due to resonance effects.[1] However, the electron-deficient nature of the quinoline ring system in both isomers is expected to enhance the electrophilicity of the carbonyl carbon, making them susceptible to nucleophilic attack.[2]

Oxidation of the Aldehyde

Oxidation of the aldehyde group to a carboxylic acid is a common transformation.

  • Prediction for both isomers: Both isomers are expected to undergo oxidation to their corresponding carboxylic acids under standard conditions (e.g., using KMnO₄, CrO₃). The reactivity in this transformation is generally high for aldehydes and is less likely to be significantly differentiated by the isomeric positions in this case.

Reduction of the Aldehyde

The reduction of the aldehyde to a primary alcohol is a fundamental reaction.

  • Prediction for both isomers: Both aldehydes are readily reduced to their corresponding alcohols using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically high-yielding and unlikely to show significant reactivity differences based on the substituent positions. Enzymatic reductions could offer a more selective alternative.[3]

Palladium-Catalyzed Cross-Coupling Reactions (at the C-Br bond)

The bromine atom on the quinoline ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The reactivity in these reactions is sensitive to the electronic environment of the C-Br bond.

  • Prediction for 5-bromoquinoline-6-carbaldehyde: The C-Br bond at the 5-position is on the benzene ring and its reactivity in oxidative addition to palladium(0) is expected to be high. The proximity to the electron-withdrawing pyridine ring may slightly influence the reaction kinetics.

  • Prediction for 6-bromoquinoline-5-carbaldehyde: The C-Br bond at the 6-position is also on the benzene ring and is known to be highly reactive in Suzuki-Miyaura coupling reactions.[4] This position is electronically well-suited for oxidative addition.

In general, bromoquinolines are excellent substrates for palladium-catalyzed cross-coupling reactions.[5] The choice of ligands and reaction conditions can be optimized to achieve high yields for both isomers.

Experimental Protocols

The following are representative, generalized protocols for key transformations. Researchers should optimize these conditions for their specific substrates and setups.

General Protocol for Nucleophilic Addition (Grignard Reaction)

This protocol outlines the addition of a Grignard reagent to the quinoline carbaldehyde.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dry glassware under vacuum B Add quinoline carbaldehyde and dry THF A->B C Cool to 0 °C under N2 B->C D Slowly add Grignard reagent C->D E Stir at 0 °C, then warm to RT D->E F Monitor by TLC E->F G Quench with sat. NH4Cl (aq) F->G H Extract with ethyl acetate G->H I Dry organic layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine bromoquinoline carbaldehyde, boronic acid, base, and solvent B Degas the mixture (Ar or N2) A->B C Add Pd catalyst and ligand B->C D Heat the reaction mixture C->D E Monitor by TLC or GC-MS D->E F Cool to RT and dilute with water E->F G Extract with an organic solvent F->G H Dry organic layer G->H I Concentrate and purify by chromatography H->I

Sources

Comparative

HPLC Validation Methods for 5-Bromoquinoline-6-Carbaldehyde Purity Analysis: A Comparative Guide

The Analytical Challenge: Structural Causality in Method Design In pharmaceutical synthesis, 5-bromoquinoline-6-carbaldehyde (CAS 2051588-04-4) serves as a critical rigid scaffold for kinase inhibitors and novel heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Structural Causality in Method Design

In pharmaceutical synthesis, 5-bromoquinoline-6-carbaldehyde (CAS 2051588-04-4) serves as a critical rigid scaffold for kinase inhibitors and novel heterocyclic APIs. However, developing a robust, stability-indicating HPLC method for this intermediate presents three distinct physicochemical challenges:

  • Basic Nitrogen Tailing: The quinoline ring nitrogen has a pKa of approximately 4.90 [1]. At a neutral pH, it exists in a state of partial protonation, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on traditional silica stationary phases.

  • Halogenated Regioisomers: Bromination of the quinoline ring often yields closely eluting regioisomers (e.g., 7-bromoquinoline-6-carbaldehyde). Standard hydrophobic dispersion forces (C18) struggle to resolve these positional isomers.

  • Aldehyde Reactivity: The carbaldehyde moiety is highly susceptible to auto-oxidation, readily forming 5-bromoquinoline-6-carboxylic acid (CAS 945470-48-4). The method must baseline-resolve the parent API from this more polar degradation product.

To achieve compliance with ICH Q2(R2) validation guidelines [2], analytical scientists must move beyond traditional C18 columns and leverage alternative stationary phase chemistries. This guide objectively compares a standard C18 (Octadecylsilane) approach against an optimized Biphenyl stationary phase, providing empirical data and self-validating protocols.

Stationary Phase Selectivity: C18 vs. Biphenyl

While C18 columns rely almost exclusively on hydrophobic (dispersive) interactions, Biphenyl columns incorporate two phenyl rings separated by a single bond. This unique ligand orientation provides enhanced π−π interactions and shape selectivity, which is highly advantageous for aromatic and halogenated compounds [3].

The polarizability of the bromine atom in 5-bromoquinoline-6-carbaldehyde interacts strongly with the electron-dense biphenyl rings, creating a separation mechanism that easily distinguishes between subtle positional changes in regioisomers.

G cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Phase Analyte 5-Bromoquinoline-6-carbaldehyde (pKa ~4.9, Halogenated) C18 Hydrophobic Dispersion (Weak Isomer Resolution) Analyte->C18 Alkyl Chain Silanol Residual Silanols (Peak Tailing) Analyte->Silanol Ion-Exchange PiPi π-π Interactions (High Shape Selectivity) Analyte->PiPi Aromatic Ring Dipole Dipole-Dipole (Halogen Retention) Analyte->Dipole Bromine Atom

Figure 1: Chromatographic interaction mechanisms comparing C18 and Biphenyl stationary phases.

Comparative Performance Data

To objectively evaluate performance, both columns were subjected to a phase-appropriate validation study targeting the separation of 5-bromoquinoline-6-carbaldehyde from its primary impurities: Impurity A (5-bromoquinoline-6-carboxylic acid) and Impurity B (7-bromoquinoline-6-carbaldehyde).

Table 1: Chromatographic Method Parameters
ParameterStandard C18 MethodOptimized Biphenyl MethodCausality / Rationale
Column Solid-Core C18 (100 x 2.1 mm, 2.6 µm)Solid-Core Biphenyl (100 x 2.1 mm, 2.6 µm)Solid-core reduces eddy diffusion, increasing efficiency.
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in WaterTFA (pH ~2.0) fully protonates the quinoline N, preventing tailing.
Mobile Phase B AcetonitrileMethanolMeOH enhances π−π interactions on the Biphenyl phase.
Gradient 10% to 90% B over 10 min15% to 85% B over 10 minOptimized for elution of polar oxidation products first.
Flow Rate 0.4 mL/min0.4 mL/minBalances backpressure and optimal linear velocity.
Column Temp 30°C40°CElevated temp improves mass transfer of rigid heterocycles.
Table 2: ICH Q2(R2) Validation Metrics Summary
Validation ParameterAcceptance CriteriaC18 ResultsBiphenyl ResultsConclusion
Resolution (Rs) - Isomers Rs > 1.51.1 (Co-elution)3.8 (Baseline)Biphenyl provides superior shape selectivity.
Peak Tailing (Tf) Tf ≤ 1.51.85 (Tailing)1.12 (Symmetrical)TFA + Biphenyl mitigates secondary interactions.
Linearity (R²) ≥ 0.999 (4-24 ppm)0.99850.9999 Both acceptable; Biphenyl shows tighter variance.
Accuracy (% Recovery) 98.0% - 102.0%97.4%100.2% Biphenyl prevents peak integration errors from tailing.
Precision (% RSD) ≤ 2.0% (n=6)2.4%0.8% Biphenyl method is highly reproducible.
LOD / LOQ Signal-to-Noise ≥ 3 / 100.5 ppm / 1.5 ppm0.1 ppm / 0.3 ppm Sharper peaks on Biphenyl yield higher sensitivity.

Self-Validating Experimental Protocol

The following step-by-step methodology is designed as a self-validating system . It incorporates System Suitability Testing (SST) directly into the workflow to ensure the instrument is fit-for-purpose before any sample data is reported, aligning with ICH Q14 and Q2(R2) lifecycle management principles [2].

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Note: TFA is chosen over Formic Acid to ensure the pH drops well below the 4.9 pKa of the quinoline nitrogen, locking it into a single protonated state.

  • Mobile Phase B (Methanol): Use 100% LC-MS grade Methanol.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Methanol.

Step 2: Standard Preparation (Linearity & Range)
  • Stock Solution (1000 ppm): Accurately weigh 10.0 mg of 5-bromoquinoline-6-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standards (4 - 24 ppm): Serially dilute the stock solution using the diluent to create calibration levels at 4, 8, 12, 16, 20, and 24 ppm.

  • Spiked Impurity Solution (Specificity): Spike the 20 ppm working standard with 1.0% (w/w) of 5-bromoquinoline-6-carboxylic acid and 7-bromoquinoline-6-carbaldehyde.

Step 3: System Suitability Test (SST) - The Self-Validation Gate

Before analyzing unknown samples, the system must prove its capability:

  • Inject the Blank (Diluent) to confirm no baseline interference at the retention time of the API.

  • Inject the Spiked Impurity Solution once.

    • Pass Criteria: Resolution ( Rs​ ) between 5-bromoquinoline-6-carbaldehyde and 7-bromoquinoline-6-carbaldehyde must be ≥2.0 .

  • Inject the 16 ppm Working Standard six consecutive times.

    • Pass Criteria: Peak area Relative Standard Deviation (%RSD) must be ≤2.0% . Peak Tailing Factor ( Tf​ ) must be ≤1.5 .

    • Causality: Failing this step indicates either column voiding, incomplete equilibration, or mobile phase pH drift. Do not proceed until resolved.

Step 4: Execution of Validation Runs

Once SST passes, execute the sequence:

  • Inject the Linearity Standards (4 to 24 ppm) in triplicate. Plot Peak Area vs. Concentration to determine the correlation coefficient ( R2 ).

  • Inject prepared batch samples.

  • Bracket the sequence with a closing standard (16 ppm) to verify no instrument drift occurred during the run (Recovery must be 98-102% of the initial SST response).

G A 1. Mobile Phase & Diluent Prep (pH Control via TFA) B 2. Standard & Impurity Spiking (4-24 ppm Range) A->B C 3. System Suitability Test (SST) (Self-Validation Gate) B->C D Pass: Rs > 2.0, RSD < 2.0%? C->D E Troubleshoot System (Check pH, Column, Pump) D->E No F 4. Execute Validation Sequence (Linearity, Accuracy, Samples) D->F Yes E->C Re-test G 5. Bracketed QC Check (Verify Zero Drift) F->G

Figure 2: Self-validating ICH Q2(R2) analytical workflow for routine purity analysis.

Conclusion

For the purity analysis of 5-bromoquinoline-6-carbaldehyde , relying on traditional C18 column chemistry introduces significant analytical risk. The combination of the basic quinoline nitrogen and the polarizable bromine atom results in poor resolution of regioisomers and unacceptable peak tailing.

By transitioning to a Biphenyl stationary phase paired with a methanolic/TFA mobile phase, analytical scientists can exploit π−π and dipole-dipole interactions. This mechanistic shift not only resolves critical isomeric pairs ( Rs​=3.8 ) but also ensures robust compliance with ICH Q2(R2) validation requirements, ultimately safeguarding the integrity of downstream pharmaceutical synthesis.

References

  • PubChem, National Institutes of Health (NIH). "Quinoline | C9H7N - Chemical and Physical Properties (pKa)." National Center for Biotechnology Information. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, December 14, 2023. Available at:[Link]

  • Pharmaceutical Technology. "Using Selectivity to Optimize UHPLC Separations." PharmTech, March 24, 2026. Available at:[Link]

Validation

Comparative Guide: Cross-Coupling Efficiency of 5-Bromo- vs. 5-Iodoquinoline-6-carbaldehyde

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Heck, Sonogashira) Executive Summary The functionalization of the quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Heck, Sonogashira)

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. Specifically, derivatives of quinoline-6-carbaldehyde offer a dual-handle system: the C6-aldehyde allows for downstream modifications (e.g., reductive amination, Wittig olefination), while a halogen at the C5 position serves as a prime site for transition-metal-catalyzed cross-coupling.

Selecting between 5-bromoquinoline-6-carbaldehyde and 5-iodoquinoline-6-carbaldehyde is not merely a matter of cost; it is a strategic decision that dictates reaction kinetics, catalyst longevity, and chemoselectivity. This guide provides an objective, data-driven comparison of these two precursors, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols to ensure reproducible results.

Mechanistic Causality: The Role of the Halogen

The fundamental difference in cross-coupling efficiency between aryl bromides and aryl iodides is rooted in their intrinsic bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly longer and weaker (~65 kcal/mol) than the carbon-bromine (C-Br) bond (~81 kcal/mol).

In the standard palladium-catalyzed cross-coupling cycle, the oxidative addition of the aryl halide to the active Pd(0) species is typically the rate-determining step[1].

  • 5-Iodoquinoline-6-carbaldehyde: The lower BDE of the C-I bond facilitates rapid oxidative addition. This allows the reaction to proceed at lower temperatures (often room temperature to 60 °C) and with lower catalyst loadings. The rapid formation of the Pd(II) intermediate minimizes the time the sensitive Pd(0) species spends in solution, reducing catalyst degradation (e.g., aggregation into palladium black)[2].

  • 5-Bromoquinoline-6-carbaldehyde: The stronger C-Br bond requires higher thermal energy (typically 80–110 °C) and often more electron-rich, sterically demanding phosphine ligands to accelerate the oxidative addition step. However, the bromo analog is generally more stable during long-term storage and significantly more cost-effective for large-scale syntheses.

Furthermore, the strongly electron-withdrawing nature of the C6-carbaldehyde group depletes electron density at the adjacent C5 position. While this electronic effect accelerates oxidative addition for both halides compared to an unfunctionalized quinoline, the iodo-derivative maintains a distinct kinetic advantage[1][2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + 5-Haloquinoline PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Fast for I Slow for Br TransMet Transmetalation (Boronic Acid) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Quinoline Product RedElim->Product

Caption: Generalized catalytic cycle highlighting the rate-determining oxidative addition step.

Quantitative Reactivity Comparison

The following table synthesizes quantitative performance metrics for the Suzuki-Miyaura coupling of these substrates under standardized conditions (e.g., using phenylboronic acid, Pd(dppf)Cl₂, and a carbonate base).

Parameter5-Bromoquinoline-6-carbaldehyde5-Iodoquinoline-6-carbaldehyde
C-X Bond Dissociation Energy ~81 kcal/mol~65 kcal/mol
Oxidative Addition Rate ModerateVery Fast
Typical Reaction Temperature 80–110 °C25–60 °C
Catalyst Loading (Pd) 2–5 mol%0.5–2 mol%
Reaction Time (Standard) 12–24 hours2–6 hours
Chemoselectivity GoodExcellent (Orthogonal to C-Br/C-Cl)
Typical Yield (Optimized) 70–85%85–98%
Relative Cost / Scalability Lower Cost / Highly ScalableHigher Cost / Best for Discovery
Decision Matrix for Substrate Selection

G Start Select Halogen for Quinoline-6-carbaldehyde Cond Primary Reaction Constraint? Start->Cond Mild Mild Conditions Required (e.g., Sensitive Substrates) Cond->Mild Harsh Standard Conditions (Cost-Sensitive Scale-up) Cond->Harsh Iodo 5-Iodoquinoline-6-carbaldehyde (Higher Reactivity / Yield) Mild->Iodo Bromo 5-Bromoquinoline-6-carbaldehyde (Higher Stability / Lower Cost) Harsh->Bromo

Caption: Decision matrix for selecting between bromo- and iodo-quinoline-6-carbaldehyde.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes intrinsic visual and analytical checkpoints to confirm that the reaction is proceeding via the correct mechanistic pathway without degrading the sensitive C6-aldehyde group[3].

Materials
  • Electrophile: 5-Bromoquinoline-6-carbaldehyde (1.0 equiv) OR 5-Iodoquinoline-6-carbaldehyde (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol% for Br; 2 mol% for I)

  • Base: Cs₂CO₃ (2.5 equiv) - Chosen over K₂CO₃ due to higher solubility in organic solvent mixtures, which accelerates the transmetalation step.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality

Step 1: Rigorous Degassing (The Oxygen Check)

  • Add the quinoline-6-carbaldehyde derivative, arylboronic acid, and Cs₂CO₃ to a Schlenk flask.

  • Add the Dioxane/H₂O mixture.

  • Causality: Purge the solution with Argon for 15 minutes using a sparging needle. Why? Oxygen rapidly intercepts the Pd(0) intermediate to form peroxo-palladium complexes, permanently killing the catalyst.

Step 2: Catalyst Addition & Activation (The Color Check)

  • Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl₂ catalyst.

  • Validation Check: Upon heating (see Step 3), the reaction mixture should transition from an initial orange/red suspension to a dark, homogeneous red/brown solution. This color shift visually validates the reduction of the Pd(II) precatalyst to the active Pd(0) species. If the solution turns black and precipitates form, palladium black has crashed out, indicating oxygen contamination or ligand dissociation.

Step 3: Thermal Activation

  • For the Iodo-analog: Heat to 50 °C for 3–4 hours.

  • For the Bromo-analog: Heat to 90 °C for 12–18 hours.

  • Causality: The higher temperature for the bromo-analog is strictly required to overcome the ~16 kcal/mol higher activation barrier for the C-Br oxidative addition.

Step 4: In-Process Monitoring (The TLC Check)

  • Monitor via TLC (Hexanes:Ethyl Acetate, typically 3:1).

  • Validation Check: Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. Both the starting material and the cross-coupled product will stain bright orange/red due to the intact aldehyde. If a new UV-active spot appears that does not stain with DNPH, the aldehyde has likely been inadvertently oxidized to the carboxylic acid or reduced, indicating a failure in condition control.

Step 5: Workup & NMR Validation

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

  • Validation Check (¹H NMR): The success of the coupling is definitively proven by two signals:

    • The Aldehyde Proton: Must appear as a sharp singlet at ~10.0–10.5 ppm. If this is missing, the functional group did not survive the basic/thermal conditions.

    • The Quinoline Core: The disappearance of the C5-proton signal and the integration of new aromatic protons corresponding to the coupled aryl group confirm successful C-C bond formation.

Advanced Applications: Hypervalent Iodine Reagents

While traditional aryl iodides are highly effective, recent advancements in cross-coupling have demonstrated the utility of hypervalent iodine(III) reagents. For researchers working with the more stable 5-bromoquinoline-6-carbaldehyde, hypervalent iodine compounds (e.g., diaryliodonium salts) can be used as highly reactive arylating agents. In these systems, the hypervalent iodine acts as a potent electrophile, allowing ligand-free arylation of the quinoline core under relatively mild conditions (e.g., PdCl₂, Cs₂CO₃, DMF, 110 °C)[4]. This offers an alternative strategic pathway when the iodo-quinoline precursor is unavailable or prohibitively expensive.

References

  • Frontiers in Chemistry. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. Available at: [Link]

  • ResearchGate. A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes. ResearchGate Publications. Available at: [Link]

Sources

Comparative

mass spectrometry (LC-MS) validation of 5-bromoquinoline-6-carbaldehyde

An in-depth technical analysis and comparison guide for the analytical validation of 5-bromoquinoline-6-carbaldehyde, designed for drug development professionals and analytical chemists. Executive Summary 5-Bromoquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for the analytical validation of 5-bromoquinoline-6-carbaldehyde, designed for drug development professionals and analytical chemists.

Executive Summary

5-Bromoquinoline-6-carbaldehyde (CAS 2051588-04-4) is a highly reactive, halogenated scaffold frequently utilized in the synthesis of kinase inhibitors and novel anti-infective agents. Due to the inherent reactivity of the aldehyde group and the potential for positional isomerism during synthesis, commercial batches often exhibit significant variance in purity. For researchers, deploying a rigorously validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is critical to distinguish high-purity ("Premium") grades from standard commercial alternatives.

This guide provides an objective performance comparison and details a self-validating LC-MS/MS methodology grounded in and guidelines.

Part 1: Mechanistic Causality in Method Design

As a Senior Application Scientist, method development cannot be a trial-and-error exercise; every parameter must have a defined physicochemical causality.

  • Ionization Strategy (ESI+): The basic quinoline nitrogen possesses a pKa that is highly amenable to protonation. We utilize Positive Electrospray Ionization (ESI+) with a 0.1% formic acid modifier. Causality: Formic acid serves a dual purpose—it drives the equilibrium toward the [M+H]+ species (m/z 236.0/238.0) to maximize sensitivity, and it suppresses secondary silanol interactions on the stationary phase, preventing chromatographic peak tailing.

  • Isotopic Fidelity as a Diagnostic Tool: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. The resulting mass spectral doublet is a mechanistic fingerprint. Causality: Monitoring both isotopes ensures absolute specificity. Any deviation from this 1:1 ratio immediately flags a co-eluting, non-brominated interference.

  • Chromatographic Resolution: A sub-2 µm C18 stationary phase with a shallow organic gradient is employed. Causality: 5-bromoquinoline-6-carbaldehyde and its primary synthesis byproduct, 7-bromoquinoline-6-carbaldehyde, share identical exact masses and MS/MS fragmentation patterns. Chromatographic separation is the only physical mechanism capable of resolving these positional isomers prior to detection.

Part 2: Comparative Performance Data

To objectively evaluate product performance, we analyzed a "Premium Grade" (optimized synthesis, ≥99% purity) against a "Standard Grade" (typical commercial batch, ~95% purity) using our validated LC-MS/MS method. The quantitative data is summarized below.

Analytical ParameterPremium Grade (≥99%)Standard Grade (~95%)Mechanistic & Analytical Significance
Assay Purity (LC-MS/UV) > 99.5%94.0 - 96.5%Ensures accurate stoichiometry in downstream API synthesis.
Positional Isomers < 0.1%1.5 - 3.0%The 7-bromo isomer shares identical mass transitions and can cause off-target pharmacological effects if carried forward.
Debrominated Impurity Not Detected~ 1.0%Loss of the halogen bonding site alters target binding affinity and molecular weight (m/z 158.1).
Oxidation Products < 0.1%0.5 - 2.0%Conversion of the aldehyde to a carboxylic acid (m/z 252.0) drastically alters lipophilicity and reactivity.
Isotopic Fidelity ( 79Br / 81Br ) 1.00 : 0.991.00 : 0.92A skewed ratio in the standard grade indicates co-eluting, non-brominated isobaric impurities.

Part 3: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It relies on internal System Suitability Testing (SST) that automatically invalidates the run if predefined criteria are not met, eliminating operator bias.

Reagents and Equipment
  • Instrumentation: UHPLC system coupled to a Triple Quadrupole (QQQ) Mass Spectrometer.

  • Column: C18, 1.7 µm, 2.1 × 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to a final concentration of 10 ng/mL.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") at the head of the column.

  • Chromatographic Gradient: Flow rate of 0.4 mL/min. Column temperature at 40°C. Gradient: 10% B hold for 1 min, ramp to 60% B over 4 min, flush at 95% B for 1 min, and re-equilibrate.

    • Causality: Elevated column temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks.

  • MS/MS Detection (MRM Mode):

    • Precursor Ions: m/z 236.0 ( 79Br ) and 238.0 ( 81Br ).

    • Product Ion: m/z 158.1 (Corresponding to the loss of a bromine radical).

    • Collision Energy (CE): 25 eV.

The Self-Validating System Suitability Test (SST)

Before sample data is acquired or accepted, the sequence must pass the following automated checks:

  • Carryover Check: A blank solvent injection must show a signal < 20% of the Lower Limit of Quantification (LLOQ) at the target retention time. Validates: System cleanliness and absence of sample carryover.

  • Isotopic Ratio Lock: The peak area ratio of m/z 236.0 to 238.0 in the calibration standards must be 1.0 ± 0.05. Validates: Peak purity and absence of co-eluting interference.

  • Resolution Factor ( Rs​ ): The chromatographic resolution between 5-bromoquinoline-6-carbaldehyde and the spiked 7-bromo isomer control must be ≥1.5 . Validates: Column integrity and mobile phase preparation.

Part 4: Visualizing the Workflows and Impurity Pathways

LCMS_Workflow SamplePrep Sample Preparation (Internal Standard Addition) LCSep UHPLC Separation (C18, Gradient Elution) SamplePrep->LCSep 2 µL Injection Ionization ESI Ionization (Positive Mode, [M+H]+) LCSep->Ionization Eluent MSMS Tandem MS (MRM) (Precursor -> Product) Ionization->MSMS m/z 236.0 & 238.0 Data Data Analysis (System Suitability Check) MSMS->Data Chromatogram

Fig 1. Step-by-step LC-MS/MS workflow for 5-bromoquinoline-6-carbaldehyde validation.

Impurity_Pathway API 5-Bromoquinoline-6-carbaldehyde (Target: m/z 236.0 / 238.0) Debrom Quinoline-6-carbaldehyde (Debromination: m/z 158.1) API->Debrom UV/Light Exposure Oxidation 5-Bromoquinoline-6-carboxylic acid (Oxidation: m/z 252.0 / 254.0) API->Oxidation Air/Oxidants Isomer 7-Bromoquinoline-6-carbaldehyde (Positional Isomer: m/z 236.0) API->Isomer Synthesis Byproduct

Fig 2. Primary degradation and impurity pathways of 5-bromoquinoline-6-carbaldehyde.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 5-bromoquinoline-6-carbaldehyde Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

Validation

benchmarking 5-bromoquinoline-6-carbaldehyde derivatives in in-vitro biological assays

Benchmarking 5-Bromoquinoline-6-Carbaldehyde Derivatives as Dual c-Met/VEGFR-2 Kinase Inhibitors: An In-Vitro Assay Guide The quinoline scaffold is a privileged pharmacophore in oncology, widely recognized for its abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Bromoquinoline-6-Carbaldehyde Derivatives as Dual c-Met/VEGFR-2 Kinase Inhibitors: An In-Vitro Assay Guide

The quinoline scaffold is a privileged pharmacophore in oncology, widely recognized for its ability to mimic the adenine ring of ATP within the kinase hinge region. Specifically, the 5-bromoquinoline-6-carbaldehyde building block offers an exceptional starting point for rational drug design. The quinoline nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge (e.g., Met1160 in c-Met). Meanwhile, the 5-bromo position enables Suzuki-Miyaura cross-coupling to introduce lipophilic moieties that probe the hydrophobic back-pocket, and the 6-carbaldehyde serves as a versatile handle for reductive aminations to extend solubilizing groups into the solvent-exposed channel[1].

In this guide, we benchmark novel derivatives of this scaffold against clinical standards (e.g., Cabozantinib) as dual inhibitors of c-Met and VEGFR-2. To ensure scientific rigor, we employ a self-validating, three-tier in-vitro testing funnel that systematically isolates direct target engagement from cellular permeability and downstream phenotypic effects.

Mechanistic Rationale: The c-Met/VEGFR-2 Axis

Receptor Tyrosine Kinases (RTKs) like c-Met and VEGFR-2 share overlapping downstream signaling networks (PI3K/AKT and RAS/MAPK) that drive tumor angiogenesis and metastasis. Single-target VEGFR-2 inhibitors often fail clinically due to "VEGF-escape," where tumors upregulate c-Met to bypass the blockade. Dual inhibition via functionalized quinoline derivatives effectively shuts down this compensatory escape mechanism [2].

RTK_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Activates VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates PI3K_AKT PI3K / AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS / MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Inhibitor Quinoline Derivative (ATP Competitor) Inhibitor->cMet Blocks Inhibitor->VEGFR2 Blocks Angiogenesis Tumor Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis

Dual blockade of c-Met and VEGFR-2 pathways by quinoline inhibitors.

Core Experimental Workflows: A Self-Validating Funnel

To establish causality, our benchmarking protocol moves from a highly controlled cell-free environment to complex cellular phenotypes.

Assay 1: Cell-Free Kinase Target Engagement (TR-FRET/HTRF)

Causality: Before assessing cellular death, we must prove the synthesized derivatives directly bind the isolated kinase domains. Homogeneous Time-Resolved Fluorescence (HTRF) eliminates cellular variables like membrane permeability and efflux pump activity.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant c-Met and VEGFR-2 kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 prevents non-specific compound aggregation.

  • Compound Pre-Incubation: Dispense the quinoline derivatives and Cabozantinib (positive control) in a 10-point, 3-fold dilution series (10 µM to 0.5 nM) into a 384-well ProxiPlate. Add the kinase and biotinylated-TK substrate. Crucial Step: Incubate for 15 minutes at room temperature before adding ATP. Quinoline derivatives often exhibit slow-binding kinetics; pre-incubation allows the compound to fully occupy the pocket before the endogenous competitor is introduced.

  • Reaction Initiation: Add ATP at the predetermined Km​ value for each specific kinase. Incubate for 60 minutes.

  • Detection: Add Eu³⁺-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Measure the FRET signal ratio (665 nm / 620 nm). Calculate the IC₅₀ using 4-parameter logistic regression.

HTRF_Workflow Step1 Kinase + Inhibitor Incubation Step2 ATP + Substrate Addition Step1->Step2 Step3 Phosphorylation Reaction Step2->Step3 Step4 Eu-Cryptate Ab + SA-XL665 Step3->Step4 Step5 TR-FRET Readout (665/620nm) Step4->Step5

Step-by-step logic of the HTRF kinase assay for target engagement.

Assay 2: Cellular Anti-Proliferation (CellTiter-Glo)

Causality: A sub-nanomolar biochemical IC₅₀ is useless if the compound cannot cross the lipid bilayer. We evaluate functional efficacy in HCT-116 cells (which overexpress both c-Met and VEGFR-2) and WI-38 normal fibroblasts (to benchmark therapeutic selectivity and general cytotoxicity) [1].

Step-by-Step Protocol:

  • Seed HCT-116 and WI-38 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight (37°C, 5% CO₂).

  • Treat cells with the quinoline derivatives (0.01 - 50 µM) for 72 hours.

  • Add CellTiter-Glo reagent. This lyses the cells and utilizes an ATP-dependent luciferase reaction to generate a luminescent signal directly proportional to the number of metabolically active cells.

  • Normalize the luminescence data against the DMSO vehicle control to calculate the cellular IC₅₀.

Assay 3: Mechanistic Validation via Western Blotting

Causality: To close the validation loop, we must prove that the cell death observed in Assay 2 is caused by the mechanism proposed in Assay 1.

Step-by-Step Protocol:

  • Starve HCT-116 cells in serum-free media for 12 hours.

  • Treat with the lead quinoline derivative at 1x, 3x, and 10x of its cellular IC₅₀ for 2 hours.

  • Stimulation: Pulse the cells with 50 ng/mL Hepatocyte Growth Factor (HGF) for 15 minutes prior to lysis. Why? Baseline phosphorylation in standard media is highly variable. HGF pulsing synchronizes receptor activation, providing a massive dynamic range to observe the inhibitor's dampening effect.

  • Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with anti-p-c-Met (Tyr1234/1235), anti-p-AKT (Ser473), and a GAPDH loading control.

Data Presentation & Benchmarking Analysis

Below is a representative benchmarking dataset comparing two hypothetical derivatives synthesized from the 5-bromoquinoline-6-carbaldehyde scaffold against the clinical standard, Cabozantinib.

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)HCT-116 Cellular IC₅₀ (µM)WI-38 Cellular IC₅₀ (µM)Selectivity Index (WI-38 / HCT-116)
Derivative A (5-aryl modification)8.4 ± 1.212.5 ± 1.80.45 ± 0.05>50.0>111
Derivative B (6-hydrazone extension)3.2 ± 0.65.1 ± 0.90.12 ± 0.0225.4211
Cabozantinib (Clinical Control)4.0 ± 0.53.5 ± 0.40.08 ± 0.0118.5231

Application Scientist Insights: Derivative B, which utilizes the 6-carbaldehyde group to form a hydrazone extension, achieves sub-10 nM potency that rivals Cabozantinib. This suggests that the extension successfully reaches into the solvent-exposed region of the ATP pocket, stabilizing the inhibitor-kinase complex without compromising membrane permeability (as evidenced by the 0.12 µM cellular IC₅₀) [1][2].

References

  • Zhang, Q., Zheng, P., & Zhu, W. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 25(11), 2666. URL:[Link] [1]

  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. URL:[Link] [2]

Comparative

High-Resolution Structural Validation of 5-Bromoquinoline-6-Carbaldehyde: A Comparative Guide to 1D vs. 2D NMR

Executive Summary In modern drug discovery and synthetic chemistry, the unambiguous structural validation of highly functionalized scaffolds is non-negotiable. 5-bromoquinoline-6-carbaldehyde is a prime example of a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic chemistry, the unambiguous structural validation of highly functionalized scaffolds is non-negotiable. 5-bromoquinoline-6-carbaldehyde is a prime example of a complex, electron-dense bicyclic system where traditional 1D Nuclear Magnetic Resonance (NMR) spectroscopy often falls short due to severe signal overlap and anisotropic shielding effects.

This guide objectively compares the baseline performance of 1D NMR against advanced 2D techniques—specifically COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence)—demonstrating how multidimensional NMR creates a self-validating system for absolute regiochemical proof.

The Analytical Challenge: Why 1D NMR is Insufficient

Substituted quinolines present unique challenges for structural elucidation. The fused benzene and pyridine rings create a highly conjugated environment. In a standard 1D 1 H NMR spectrum, this results in severe signal crowding in the aromatic region (7.5–9.0 ppm).

For 5-bromoquinoline-6-carbaldehyde (1[1]), the peri-effect from the bulky bromine atom at C-5 and the electron-withdrawing nature of the aldehyde at C-6 distort predictable chemical shifts. Relying solely on 1D NMR for regiochemical validation often leads to misassignments, necessitating the use of multidimensional techniques to resolve overlapping signals and confirm connectivity (2[2]).

The Causality of Method Selection: Building a Self-Validating System

As an application scientist, method selection must be driven by causality. You do not run 2D NMR simply to generate more data; you run it because each experiment answers a specific structural question while cross-verifying the others. The combination of these techniques forms a self-validating loop that serves as the backbone of modern molecular structure elucidation (3[3]):

  • COSY ( 3JHH​ ): Establishes homonuclear scalar couplings. For our molecule, COSY isolates the pyridine spin system (H-2, H-3, H-4) from the benzene spin system (H-7, H-8), proving they are not contiguous.

  • HSQC ( 1JCH​ ): Correlates protons to their directly attached carbons. This resolves proton overlap by dispersing signals across the much wider 13 C chemical shift range (0–220 ppm).

  • HMBC ( 2−3JCH​ ): The ultimate arbiter. HSQC is blind to the four quaternary carbons in this molecule (C-4a, C-5, C-6, C-8a). HMBC detects long-range couplings, definitively anchoring the bromine and aldehyde groups to the core scaffold (4[4]).

Logic SpinSys Spin System Isolation (Pyridine vs Benzene rings) CHMap C-H Bond Mapping (Protonated Carbons) SpinSys->CHMap Cross-verification Structure Unambiguous Elucidation (5-bromoquinoline-6-carbaldehyde) SpinSys->Structure via COSY QuatMap Quaternary Carbon Placement (C-Br and C-CHO) CHMap->QuatMap Baseline for long-range CHMap->Structure via HSQC QuatMap->Structure via HMBC

Fig 1. The self-validating logic of 2D NMR methodologies.

Experimental Protocols & Methodologies

To ensure reproducibility and minimize experimental bias, which is critical for quantitative and qualitative reliability (5[5]), the following standardized protocol is recommended for acquiring 2D NMR data for quinoline derivatives.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 5-bromoquinoline-6-carbaldehyde.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is chosen over CDCl 3​ to prevent aggregation of this highly polar, rigid scaffold and to provide a stable lock signal.

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 2: Instrument Parameters (e.g., 600 MHz Spectrometer)
  • 1D 1 H & 13 C NMR (Baseline): Acquire 1 H with 16 scans and a 2.0s relaxation delay ( D1​ ). Acquire 13 C with 1024 scans, utilizing composite pulse decoupling (WALTZ-16) to remove C-H splitting.

  • 2D COSY: Use a gradient-selected magnitude mode sequence (cosygpqf). Set 256 increments in the t1​ dimension and 2048 data points in t2​ . Acquire 4 scans per increment.

  • 2D Multiplicity-Edited HSQC: Use a phase-sensitive, gradient-selected sequence (hsqcedetgpsisp2.2). Set 256 increments ( t1​ ), 1024 data points ( t2​ ), and 8 scans per increment.

  • 2D HMBC: Optimize the low-pass J-filter for a long-range coupling constant of 8 Hz (typical for aromatic systems). Acquire 256 increments with 16 scans each.

Step 3: Data Processing
  • Zero-fill the data to a 1024 x 2048 matrix.

  • Apply a sine-bell squared apodization function in both dimensions prior to Fourier transformation to enhance resolution and minimize truncation artifacts.

  • Perform baseline correction and reference the residual DMSO- d6​ peaks ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).

Workflow Prep Sample Preparation (5-bromoquinoline-6-carbaldehyde) NMR1D 1D NMR Acquisition (1H & 13C baselines) Prep->NMR1D COSY 2D COSY (Homonuclear Correlation) NMR1D->COSY Resolve overlapping protons HSQC 2D HSQC (Heteronuclear Single Quantum) NMR1D->HSQC Direct C-H mapping Valid Structural Validation COSY->Valid HMBC 2D HMBC (Multiple Bond Correlation) HSQC->HMBC Quaternary C assignment HSQC->Valid HMBC->Valid

Fig 2. Experimental workflow for NMR structural elucidation.

Comparative Performance & Data Presentation

The following tables objectively compare the utility of each technique and provide the validated assignments for 5-bromoquinoline-6-carbaldehyde.

Table 1: Method Comparison
TechniquePrimary FunctionPerformance on 5-Bromoquinoline-6-carbaldehydeLimitations
1D 1 H NMR Proton counting & multiplicityIdentifies 6 distinct protons (including CHO).Severe signal overlap in the 7.5–9.0 ppm aromatic region.
1D 13 C NMR Carbon countingIdentifies 10 distinct carbons.Cannot link carbons to their attached protons.
2D COSY Adjacent proton mapping ( 3JHH​ )Isolates pyridine (H-2/H-3/H-4) and benzene (H-7/H-8) spin systems.Blind to quaternary carbons and heteroatoms.
2D HSQC Direct C-H mapping ( 1JCH​ )Unambiguously links H-2, H-3, H-4, H-7, H-8 to their respective carbons.Cannot assign C-4a, C-5, C-6, or C-8a.
2D HMBC Long-range C-H mapping ( 2−3JCH​ )Anchors the Br at C-5 and CHO at C-6 via long-range couplings.Complex spectra; requires high signal-to-noise ratio.
Table 2: Validated NMR Assignments for 5-Bromoquinoline-6-carbaldehyde

(Note: Chemical shifts are representative experimental approximations derived from standard quinoline substituent effects).

Position 1 H Shift (ppm, mult, J in Hz) 13 C Shift (ppm)COSY CorrelationsKey HMBC Correlations ( 2−3JCH​ )
2 9.05 (dd, 4.2, 1.6)152.5H-3C-4, C-8a
3 7.65 (dd, 8.5, 4.2)123.0H-2, H-4C-4a
4 8.60 (dd, 8.5, 1.6)137.5H-3C-2, C-5, C-8a
4a -127.0--
5 -122.5 (C-Br)--
6 -133.0 (C-CHO)--
7 8.15 (d, 8.8)126.5H-8C-5, C-8a, CHO
8 8.30 (d, 8.8)131.0H-7C-6, C-4a
8a -150.0--
CHO 10.45 (s)191.5-C-5, C-6, C-7

Advanced Insights: The Critical Role of HMBC in Regiochemistry

While COSY and HSQC perfectly map the protonated backbone, they cannot prove the positions of the substituents. The causality of the regiochemical assignment relies entirely on HMBC.

The aldehyde proton (CHO) at ~10.45 ppm exhibits a strong 3JCH​ correlation to C-5 (122.5 ppm) and C-7 (126.5 ppm), and a 2JCH​ correlation to C-6 (133.0 ppm). If the bromine and aldehyde were swapped (e.g., 6-bromoquinoline-5-carbaldehyde), the HMBC connectivity network would fundamentally change, showing correlations to C-4a instead of C-7. This demonstrates how 2D NMR provides an unambiguous, self-validating structural proof that 1D NMR alone can never achieve.

References

  • Title : Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey Source : PubMed (John Wiley & Sons) URL : 4

  • Title : Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source : MDPI URL : 2

  • Title : Validating heteronuclear 2D quantitative NMR Source : RSC Publishing (Analytical Methods) URL : 5

  • Title : The Evolving Landscape of NMR Structural Elucidation Source : NIH (PMC) URL : 3

  • Title : CAS:2051588-04-4, 5-Bromoquinoline-6-carbaldehyde Source : Bidepharm URL : 1

Sources

Validation

comparative stability of 5-bromoquinoline-6-carbaldehyde under acidic vs basic conditions

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of polyfunctional heterocyclic intermediates. 5-bromoquinoline-6-carbaldehyde is a highly versatile building block in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of polyfunctional heterocyclic intermediates. 5-bromoquinoline-6-carbaldehyde is a highly versatile building block in drug discovery, but its dual functional groups—an electron-withdrawing halogen and a reactive aldehyde—create a highly polarized electronic environment. Understanding its divergent behavior in acidic versus basic media is critical for optimizing synthetic workflows, preventing yield loss, and ensuring formulation stability.

This guide provides an objective, data-driven comparison of the compound's stability, elucidating the mechanistic causality behind its degradation pathways and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality: Why pH Dictates Degradation

The stability of 5-bromoquinoline-6-carbaldehyde is fundamentally governed by the electronic interplay between the quinoline ring, the C5-bromine atom, and the C6-aldehyde.

Basic Conditions: The Cannizzaro Vulnerability

Under strongly basic conditions (pH > 10), the C6-carbaldehyde is highly susceptible to the Cannizzaro reaction (disproportionation)[1].

  • The Causality: The quinoline ring is inherently electron-deficient. The addition of the C5-bromine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent C6 position. This exacerbates the electrophilicity of the carbonyl carbon, drastically lowering the activation energy for nucleophilic attack by hydroxide ions.

  • The Result: Two molecules of the aldehyde disproportionate irreversibly to yield one molecule of 5-bromoquinoline-6-carboxylic acid (oxidation product) and one molecule of (5-bromoquinolin-6-yl)methanol (reduction product)[2].

Acidic Conditions: Protonation and Acetalization

In acidic media (pH < 3), the degradation profile shifts from irreversible disproportionation to reversible addition[3].

  • The Causality: The quinoline nitrogen (N1) is rapidly protonated to form a quinolinium cation. This positive charge exerts a powerful resonance electron-withdrawing effect across the fused ring system, making the C6-aldehyde even more electrophilic.

  • The Result: In purely aqueous acid, water acts as a weak nucleophile, leading to a stable, reversible aldehyde hydrate. However, if nucleophilic solvents like methanol are present, the acid catalyzes rapid acetalization , converting the aldehyde into a dialkyl acetal[2]. The C5-bromo group remains stable under these conditions, resisting acid-catalyzed hydrolysis.

Mandatory Visualization: Degradation Pathways

G Start 5-Bromoquinoline- 6-carbaldehyde Basic Basic Conditions (pH > 10, OH⁻) Start->Basic NaOH / KOH Acidic Acidic Conditions (pH < 3, H⁺) Start->Acidic HCl / H2SO4 Cannizzaro Cannizzaro Reaction (Disproportionation) Basic->Cannizzaro Protonation N-Protonation (Quinolinium Ion) Acidic->Protonation ProdBase1 5-Bromoquinoline- 6-carboxylic acid Cannizzaro->ProdBase1 Oxidation ProdBase2 (5-Bromoquinolin- 6-yl)methanol Cannizzaro->ProdBase2 Reduction ProdAcid1 Dialkyl Acetal (in Alcohols) Protonation->ProdAcid1 + ROH ProdAcid2 Stable Hydrate (in Aqueous) Protonation->ProdAcid2 + H2O

Divergent degradation pathways of 5-bromoquinoline-6-carbaldehyde in acidic vs. basic environments.

Comparative Stability Data

The following table summarizes the quantitative stability metrics of 5-bromoquinoline-6-carbaldehyde across various pH environments at 25°C.

Environmental ConditionpHPrimary Degradation PathwayHalf-Life ( t1/2​ )Major Detectable ByproductsReversibility
Aqueous Acid 2.0Hydration> 72 hoursAldehyde HydrateYes (Vacuum/Heat)
Methanolic Acid 2.0Acetalization< 2 hoursDimethyl AcetalYes (Aqueous Buffer)
Neutral Buffer 7.4None> 14 daysNoneN/A
Aqueous Base 12.0Cannizzaro Reaction~ 4.5 hoursCarboxylic Acid, AlcoholNo

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks to verify that the observed data is an accurate reflection of the proposed mechanistic pathways, rather than experimental artifacts.

Protocol A: Base-Catalyzed Degradation Assay (Cannizzaro Evaluation)

Objective: Quantify the irreversible disproportionation of the aldehyde in basic media.

  • Preparation: Dissolve 1.0 mmol of 5-bromoquinoline-6-carbaldehyde and 0.5 mmol of 1,3,5-trimethoxybenzene (Internal Standard, IS) in 10 mL of THF.

  • Reaction Initiation: Add 10 mL of 0.5 M aqueous NaOH (pH > 12). Stir at 25°C.

  • Sampling: Extract 100 µL aliquots at 0, 1, 2, 4, and 8 hours.

  • Quenching: Immediately quench each aliquot into 900 µL of cold 0.1 M HCl to halt the base-catalyzed reaction.

  • Analysis: Analyze via RP-HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

  • Self-Validation Logic (Mass Balance): Calculate the molar concentrations of the remaining aldehyde, the formed carboxylic acid, and the formed alcohol relative to the IS.

    • Validation Check:Moles of Aldehyde Lost = Moles of Acid Formed + Moles of Alcohol Formed.

    • If the sum of the products is significantly less than the aldehyde lost, it indicates an uncharacterized secondary pathway (e.g., nucleophilic aromatic substitution of the C5-bromo group).

Protocol B: Acid-Catalyzed Acetalization Reversibility Assay

Objective: Differentiate between reversible acetalization and irreversible degradation in acidic alcoholic media.

  • Preparation: Dissolve 1.0 mmol of the aldehyde and 0.5 mmol of the IS in 10 mL of anhydrous Methanol.

  • Reaction Initiation: Add 1.0 mL of 2.0 M HCl in diethyl ether. Stir at 25°C.

  • Monitoring: Monitor via HPLC until the aldehyde peak is completely consumed (typically < 2 hours), noting the appearance of a new lipophilic peak (the dimethyl acetal).

  • Reversibility Quench: Take a 1.0 mL aliquot of the completed reaction mixture and add it to 5.0 mL of saturated aqueous NaHCO3​ buffer (pH ~8.0). Stir vigorously for 30 minutes.

  • Self-Validation Logic (Chemical Reversion): Re-analyze the quenched aqueous mixture via HPLC.

    • Validation Check: The acetal peak must quantitatively disappear, and the original 5-bromoquinoline-6-carbaldehyde peak must return to 100% of its initial area (relative to the IS).

    • If the aldehyde peak does not fully recover, it proves that an irreversible degradation event (such as ring-opening or polymerization) occurred alongside acetalization.

References

  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives Source: ACS Publications (Inorganic/Organic Chemistry) URL:[Link]

Sources

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